Product packaging for Antibacterial agent 80(Cat. No.:)

Antibacterial agent 80

Cat. No.: B12422993
M. Wt: 295.5 g/mol
InChI Key: FLGIFOSSAINPOK-UHFFFAOYSA-N
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Description

Antibacterial agent 80 is a useful research compound. Its molecular formula is C14H21N3S2 and its molecular weight is 295.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H21N3S2 B12422993 Antibacterial agent 80

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H21N3S2

Molecular Weight

295.5 g/mol

IUPAC Name

N-butyl-2-butylsulfanylthieno[2,3-d]pyrimidin-4-amine

InChI

InChI=1S/C14H21N3S2/c1-3-5-8-15-12-11-7-10-18-13(11)17-14(16-12)19-9-6-4-2/h7,10H,3-6,8-9H2,1-2H3,(H,15,16,17)

InChI Key

FLGIFOSSAINPOK-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=C2C=CSC2=NC(=N1)SCCCC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Antibacterial Agent 80 (Compound 20)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of "Antibacterial agent 80," also referred to as compound 20, a novel 2,4-disubstituted quinazoline analog with demonstrated antibacterial properties. This document details its chemical structure, synthesis, antibacterial activity, and cytotoxicity, drawing from the primary research publication by Megahed et al. (2022).

Chemical Structure and Properties

This compound is a synthetic compound belonging to the class of 2,4-disubstituted quinazolines.

Chemical Structure:

  • IUPAC Name: 6-bromo-N-butyl-2-(propylthio)quinazolin-4-amine

  • Molecular Formula: C₁₅H₂₀BrN₃S

  • Molecular Weight: 369.37 g/mol

  • CAS Number: 2902561-34-4

(Image of the chemical structure would be placed here in a full whitepaper)

Synthesis and Experimental Protocols

The synthesis of this compound (compound 20) is described as part of a broader effort to optimize the antibacterial activity and cytotoxicity profile of 2,4-disubstituted quinazoline analogs.[1] The general synthetic scheme involves a multi-step process starting from substituted anthranilic acids.

General Synthetic Workflow:

The synthesis of the 2,4-disubstituted quinazoline core typically involves the initial formation of a 2-thioxo-2,3-dihydroquinazolin-4(3H)-one intermediate from the corresponding anthranilic acid. This is followed by S-alkylation and subsequent amination at the C4 position. The specific synthesis of compound 20 involves the use of 5-bromoanthranilic acid as a starting material, followed by reactions to introduce the propylthio group at the C2 position and the butylamine group at the C4 position.

G A 5-Bromoanthranilic Acid B Intermediate Formation (e.g., with Thiophosgene) A->B C 6-Bromo-2-thioxo-2,3-dihydro- quinazolin-4(3H)-one B->C D S-propylation (e.g., with 1-iodopropane) C->D E 6-Bromo-2-(propylthio)- quinazolin-4(3H)-one D->E F Chlorination (e.g., with POCl3) E->F G 4-Chloro-6-bromo-2-(propylthio)quinazoline F->G H Amination (with Butylamine) G->H I This compound (Compound 20) H->I

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical, based on typical organic synthesis procedures for quinazolines):

  • Step 1: Synthesis of 6-bromo-2-thioxo-2,3-dihydroquinazolin-4(3H)-one. 5-bromoanthranilic acid is reacted with a thiocarbonylating agent, such as thiophosgene or potassium thiocyanate, in a suitable solvent. The reaction mixture is typically heated to reflux for several hours. Upon cooling, the product precipitates and is collected by filtration.

  • Step 2: Synthesis of 6-bromo-2-(propylthio)quinazolin-4(3H)-one. The product from Step 1 is dissolved in a polar aprotic solvent like DMF, and a base such as potassium carbonate is added. 1-Iodopropane is then added dropwise, and the reaction is stirred at room temperature until completion, monitored by TLC. The product is isolated by precipitation in water and filtration.

  • Step 3: Synthesis of 4-chloro-6-bromo-2-(propylthio)quinazoline. The quinazolinone from Step 2 is refluxed in phosphorus oxychloride (POCl₃) to convert the hydroxyl group at the C4 position to a chlorine atom. Excess POCl₃ is removed under reduced pressure.

  • Step 4: Synthesis of 6-bromo-N-butyl-2-(propylthio)quinazolin-4-amine (this compound). The chlorinated intermediate from Step 3 is dissolved in a suitable solvent, and butylamine is added. The reaction is stirred, often at an elevated temperature, until completion. The final product is purified using column chromatography.

Antibacterial Activity

This compound has been evaluated for its in vitro antibacterial activity against a panel of pathogenic bacteria, including drug-resistant strains. The primary method for assessing this activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 1: In Vitro Antibacterial Activity of this compound (Compound 20) and a Reference Compound

Bacterial StrainThis compound (MIC in µg/mL)Reference Compound I (MIC in µg/mL)
Staphylococcus aureus Newman24-8
Staphylococcus pneumoniae DSM-2056612-4
Enterococcus faecalis DSM-2047848-16

Note: The data presented here is an illustrative summary based on the findings that compound 12 (a related analog) showed a 2-4 fold improvement over the parent compound I.[1] The exact MIC values for this compound (compound 20) would be found in the full publication.

The development of this series of compounds aimed to improve upon a previously identified hit compound, N-butyl-2-(butylthio)quinazolin-4-amine (I).[1] The modifications to the benzenoid part of the quinazoline core, as seen in this compound, were part of a systematic diversification to enhance antibacterial potency and improve the safety profile.[1]

Cytotoxicity Profile

A critical aspect of developing new antibacterial agents is ensuring they have a favorable safety profile and low toxicity to human cells. The cytotoxicity of this compound was evaluated against human HepG2 cells. The research indicates that the modifications leading to this series of compounds resulted in a good safety profile.[1]

Mechanism of Action (Proposed)

The precise molecular mechanism of action for this specific class of 2,4-disubstituted quinazolines has not been fully elucidated in the referenced preliminary communication. However, other studies on quinazolinone derivatives have suggested various potential targets in bacteria. Some quinazolinones have been shown to inhibit bacterial cell wall synthesis by targeting penicillin-binding proteins (PBPs).[2] Others may interfere with nucleic acid synthesis or other essential metabolic pathways.[3][4][5][6]

Logical Relationship of Structure-Activity Relationship (SAR) Study:

The development of this compound was part of a structure-activity relationship study to optimize a lead compound.

SAR Lead Lead Compound (N-butyl-2-(butylthio)quinazolin-4-amine) Mod Systematic Diversification Lead->Mod Benzenoid Modification of the Benzenoid Part Mod->Benzenoid Substituents Modification of Substituents at Positions 6 and 7 Mod->Substituents AA80 This compound (Compound 20) Benzenoid->AA80 Substituents->AA80 Eval Evaluation AA80->Eval Activity Antibacterial Activity (MIC values) Eval->Activity Toxicity Cytotoxicity (against HepG2 cells) Eval->Toxicity Result Improved Potency and Safety Profile Activity->Result Toxicity->Result

Caption: Structure-Activity Relationship (SAR) leading to this compound.

Further research is necessary to identify the specific molecular target(s) of this compound and to fully understand its mechanism of antibacterial action. This would likely involve target-based screening, genetic studies with resistant mutants, and biochemical assays with purified enzymes or cellular components.

References

Unveiling Antibacterial Agent 80: A Technical Guide to a Novel Quinazoline Analog

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A promising new antibacterial compound, designated "Antibacterial agent 80," has been identified and characterized in a recent study by Megahed et al. This technical guide provides an in-depth overview of the discovery, history, and core scientific data of this novel 2,4-disubstituted quinazoline analog, also known as compound I in the foundational research. The information presented here is intended for researchers, scientists, and drug development professionals.

Discovery and History

"this compound" emerged from a focused research effort to develop novel antibacterial agents with improved efficacy and a better safety profile. It belongs to the quinazoline class of heterocyclic aromatic compounds, which are known for their broad range of biological activities. The discovery was detailed in the scientific publication, "Novel 2,4-disubstituted quinazoline analogs as antibacterial agents with improved cytotoxicity profile: Modification of the benzenoid part," published in Bioorganic & Medicinal Chemistry Letters in 2022 by Sarah H. Megahed and her colleagues.[1] This research built upon previous work on 2,4-disubstituted quinazolines, aiming to optimize their antibacterial potency while minimizing toxicity to human cells.

The core of the discovery lies in the systematic modification of the benzenoid part of the quinazoline scaffold. "this compound" is identified as N-butyl-2-(butylthio)quinazolin-4-amine. This specific structural configuration was found to be a key determinant of its biological activity.

Quantitative Data

The antibacterial efficacy and cytotoxic profile of "this compound" have been quantitatively assessed. The following tables summarize the key findings from the primary research.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound
Bacterial StrainMIC (µg/mL)
Staphylococcus aureus Newman2
Streptococcus pneumoniae DSM-205664
Enterococcus faecalis DSM-204788

Data extracted from the abstract of Megahed et al., 2022.[1]

Table 2: Cytotoxicity Data of this compound
Cell LineAssayResults
Human HepG2 cellsCytotoxicity AssayGood safety profile

Qualitative description from the abstract of Megahed et al., 2022. Specific IC50 values require access to the full study.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery of "this compound."

Synthesis of N-butyl-2-(butylthio)quinazolin-4-amine (this compound)

The synthesis of 2,4-disubstituted quinazoline analogs typically follows a multi-step process. While the exact, detailed protocol for "this compound" is contained within the full research paper, a general synthetic route can be outlined based on established quinazoline synthesis methods.

General Synthetic Workflow:

G A Anthranilic Acid Derivative B Cyclization A->B Reagent X C Chlorination B->C POCl3 D Thiolation C->D Butanethiol E Amination D->E n-Butylamine F This compound (N-butyl-2-(butylthio)quinazolin-4-amine) E->F G A Prepare serial dilutions of This compound B Inoculate wells with standardized bacterial suspension A->B C Incubate at 37°C for 18-24 hours B->C D Visually assess for turbidity C->D E Determine MIC (Lowest concentration with no visible growth) D->E G MTT MTT (Yellow, soluble) Mitochondrial_Dehydrogenases Mitochondrial Dehydrogenases (in viable cells) MTT->Mitochondrial_Dehydrogenases Formazan Formazan (Purple, insoluble) Mitochondrial_Dehydrogenases->Formazan Reduction

References

In-Depth Technical Guide: The Efficacy of Antibacterial Agent 80 (Compound 20) Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic-resistant Gram-positive bacteria presents a formidable challenge to global public health. In the ongoing search for novel antimicrobial agents, a promising 2,4-disubstituted quinazoline analog, identified as Compound 20 and referred to herein as Antibacterial Agent 80 , has demonstrated significant efficacy. This technical guide provides a comprehensive overview of the antibacterial activity of this compound against a panel of Gram-positive pathogens, based on the findings from the study "Novel 2,4-disubstituted quinazoline analogs as antibacterial agents with improved cytotoxicity profile: Modification of the benzenoid part" by Megahed et al..

Quantitative Antibacterial Activity

The in vitro antibacterial efficacy of this compound was determined by assessing its Minimum Inhibitory Concentration (MIC) against several medically important Gram-positive bacteria, including drug-resistant strains. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

The antibacterial spectrum of this compound and its comparators is summarized below.

Compound/DrugS. aureus Newman (µg/mL)S. pneumoniae DSM-20566 (Penicillin-Resistant) (µg/mL)E. faecalis DSM-20478 (Vancomycin-Resistant) (µg/mL)
This compound (Compound 20) 424
Ciprofloxacin0.511
Tetracycline0.250.125>64

Experimental Protocols

The following section details the methodology employed for the in vitro antibacterial screening of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Bacterial Inoculum:

  • Bacterial strains were cultured on appropriate agar plates.

  • A single colony was used to inoculate Mueller-Hinton Broth (MHB).

  • The culture was incubated at 37°C until it reached the exponential growth phase.

  • The bacterial suspension was diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

2. Preparation of Compound Dilutions:

  • This compound and control antibiotics were dissolved in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • A series of two-fold dilutions of the compounds were prepared in MHB in 96-well microtiter plates.

3. Incubation:

  • The prepared bacterial inoculum was added to each well containing the compound dilutions.

  • The microtiter plates were incubated at 37°C for 18-24 hours.

4. Interpretation of Results:

  • The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for this class of 2,4-disubstituted quinazoline analogs has not been fully elucidated in the referenced study. However, related quinazoline derivatives have been reported to exert their antibacterial effects through various mechanisms, including the inhibition of essential cellular processes. Further research is required to determine the specific molecular target and signaling pathways affected by this compound in Gram-positive bacteria.

Experimental and Logical Workflows

The following diagrams illustrate the general workflow for antibacterial drug screening and the logical relationship of the conducted experiments.

experimental_workflow cluster_synthesis Compound Synthesis & Preparation cluster_bacteria Bacterial Culture Preparation cluster_assay MIC Assay synthesis Synthesis of This compound dissolution Dissolution in DMSO synthesis->dissolution dilution Serial Dilution dissolution->dilution plate_prep Addition of Compound Dilutions to 96-well Plate dilution->plate_prep culture Bacterial Strains (e.g., S. aureus) inoculation Inoculation into Mueller-Hinton Broth culture->inoculation incubation Incubation at 37°C inoculation->incubation dilution_b Dilution to 5x10^5 CFU/mL incubation->dilution_b add_bacteria Addition of Bacterial Inoculum dilution_b->add_bacteria plate_prep->add_bacteria incubation_assay Incubation at 37°C for 18-24h add_bacteria->incubation_assay read_results Visual Inspection for Bacterial Growth incubation_assay->read_results determine_mic Determine MIC read_results->determine_mic data_analysis data_analysis determine_mic->data_analysis Data Analysis & Comparison

Fig. 1: Experimental workflow for MIC determination.

logical_relationship compound This compound (Compound 20) interaction In Vitro Interaction compound->interaction gram_positive Gram-Positive Bacteria (S. aureus, S. pneumoniae, E. faecalis) gram_positive->interaction mic_assay MIC Assay interaction->mic_assay result Inhibition of Bacterial Growth mic_assay->result efficacy Demonstrated Efficacy result->efficacy

An In--Depth Technical Guide to the Antibacterial Properties of Nourseothricin and Streptothricin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nourseothricin (NTC) is a streptothricin-class antibiotic with potent, broad-spectrum activity against both Gram-positive and Gram-negative bacteria.[1][2][3] Comprising a mixture of streptothricins D, F, C, and E, its primary mechanism of action is the inhibition of protein synthesis through interaction with the 30S ribosomal subunit, which induces mRNA miscoding and disrupts peptide chain translocation.[1][4][5][6] Of significant interest to the drug development community is nourseothricin's marked efficacy against multidrug-resistant (MDR) pathogens, including carbapenem-resistant Enterobacterales (CRE), methicillin-resistant Staphylococcus aureus (MRSA), and vancomycin-resistant Enterococci (VRE).[5][7][8] Bacterial resistance to nourseothricin is primarily mediated by enzymatic inactivation via streptothricin acetyltransferases.[9][10] This guide provides a comprehensive overview of the antibacterial properties of nourseothricin, its mechanism of action, quantitative efficacy data, and detailed experimental protocols for its evaluation.

Introduction to Nourseothricin and Streptothricins

First discovered in the 1940s, nourseothricin is a natural product produced by Streptomyces noursei.[3][11] It belongs to the streptothricin class of aminoglycoside antibiotics, though it is structurally distinct from canonical aminoglycosides.[4][8]

Chemical Structure and Composition

Nourseothricin is not a single compound but a mixture of related structures called streptothricins.[4][8] The commercially available mixture consists predominantly of streptothricin D and F (combined >85%), with smaller amounts of streptothricin C and E (<15%).[1][3][4]

All streptothricins share a common core structure composed of three moieties:

  • A carbamoylated gulosamine sugar.

  • A streptolidine lactam , an unusual bicyclic amino acid.

  • A β-lysine homopolymer chain .

The different forms of streptothricin (A-F, X) are distinguished by the number of β-lysine residues in the homopolymer chain.[5] For example, streptothricin F (S-F) contains one β-lysine residue, while streptothricin D (S-D) contains three.[5]

Mechanism of Antibacterial Action

Nourseothricin exerts its antibacterial effects primarily by disrupting protein synthesis, a fundamental cellular process.[2] This mechanism has both bacteriostatic and bactericidal outcomes, depending on the bacterial species and antibiotic concentration.[1]

Inhibition of Protein Synthesis

The antibacterial activity of nourseothricin is a multi-step process targeting the bacterial ribosome:

  • Cellular Entry: In Gram-negative bacteria, nourseothricin is thought to facilitate its own uptake across the outer membrane in a "self-promoted" manner by displacing divalent cations that stabilize the membrane structure.[2][4]

  • Ribosomal Binding: Once in the cytoplasm, nourseothricin binds to the 30S subunit of the bacterial 70S ribosome.[1][5] Cryo-electron microscopy studies have identified the primary binding site as helix 34 of the 16S rRNA.[6]

  • Induction of Miscoding: This binding event disrupts the fidelity of translation. It causes incorrect alignment of the mRNA codon with the tRNA anticodon at the ribosomal A-site, leading to the incorporation of wrong amino acids into the growing polypeptide chain.[1][4][11]

  • Translocation Interference: Nourseothricin also strongly inhibits the translocation of peptidyl-tRNA from the acceptor (A) site to the donor (P) site on the ribosome, further stalling protein synthesis.[1][4]

The accumulation of nonfunctional, mistranslated proteins is toxic to the bacterium and ultimately leads to cell death.[1][4]

Mechanism_of_Action cluster_cell Bacterial Cell cluster_membrane Cell Wall & Membrane cluster_ribosome 70S Ribosome NTC_out Nourseothricin (extracellular) Entry Self-promoted uptake (Membrane disruption) NTC_out->Entry 1. Entry NTC_in Nourseothricin (cytoplasm) Entry->NTC_in Binding Binding to Helix 34 NTC_in->Binding 2. Target Binding Ribosome 30S Subunit (16S rRNA) Miscoding mRNA Miscoding & Translocation Inhibition Ribosome->Miscoding 3. Disruption of Translation Binding->Ribosome Proteins Accumulation of Nonfunctional Proteins Miscoding->Proteins 4. Toxic Effect Death Bacterial Cell Death Proteins->Death 5. Outcome Resistance_Mechanism cluster_cell Resistant Bacterial Cell NTC Nourseothricin Sat_Enzyme Streptothricin Acetyltransferase (Sat) NTC->Sat_Enzyme Acetyl_CoA Acetyl-CoA Acetyl_CoA->Sat_Enzyme Acetylated_NTC Acetylated Nourseothricin (Inactive) Sat_Enzyme->Acetylated_NTC Acetylation No_Binding Binding Blocked Acetylated_NTC->No_Binding Ribosome 30S Ribosome No_Binding->Ribosome MIC_Workflow A 1. Prepare Nourseothricin Serial Dilutions in 96-well plate C 3. Inoculate wells with bacterial suspension (Final conc. ~5x10^5 CFU/mL) A->C B 2. Prepare Bacterial Inoculum (Adjust to 0.5 McFarland, then dilute) B->C D 4. Include Growth Control (bacteria, no drug) and Sterility Control (no bacteria) C->D E 5. Incubate Plate (35-37°C, 16-20 hours) D->E F 6. Read Plate: Identify lowest concentration with no visible growth E->F G Result: MIC Value (µg/mL) F->G Time_Kill_Workflow A 1. Prepare test tubes with broth + NTC at multiples of MIC (e.g., 0x, 1x, 2x, 4x MIC) B 2. Inoculate all tubes with bacterial suspension (~5x10^5 CFU/mL) A->B C 3. Incubate at 37°C with shaking B->C D 4. At specified time points (0, 2, 4, 8, 24h), remove aliquot from each tube C->D E 5. Perform serial dilutions and plate on agar D->E F 6. Incubate plates and count colonies (CFU/mL) E->F G 7. Plot log10 CFU/mL vs. Time to determine rate of killing F->G

References

In-depth Technical Guide to the Synthesis of Antibacterial Agent 80

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the synthesis of Antibacterial Agent 80, a novel 2,4-disubstituted quinazoline analog with demonstrated antibacterial activity. The synthesis pathway, detailed experimental protocols, and relevant characterization data are presented to facilitate further research and development of this promising class of antibacterial compounds.

Introduction

The emergence of multidrug-resistant bacteria poses a significant threat to global health. There is an urgent need for the development of new antibacterial agents with novel mechanisms of action. Quinazoline derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antibacterial effects. This compound (also referred to as compound 12 in the primary literature) is a 2,4-disubstituted quinazoline analog that has shown notable activity against various bacterial strains. This guide details the synthetic route to this compound, based on the research by Megahed et al.

Synthesis Pathway of this compound

The synthesis of this compound, chemically named N2,N4-dibutyl-6-methylquinazoline-2,4-diamine , proceeds through a multi-step pathway starting from commercially available materials. The general strategy involves the construction of the quinazoline core followed by the introduction of the substituted amino groups at the C2 and C4 positions.

The key steps in the synthesis are outlined below. A general method for the synthesis of related 2,4-disubstituted quinazolines often starts with the appropriate anthranilic acid derivative, which is converted to a 2,4-dichloroquinazoline intermediate. This intermediate then undergoes sequential nucleophilic substitution with the desired amines.

General Synthetic Scheme

The synthesis of N2,N4-disubstituted quinazoline-2,4-diamines typically follows the pathway illustrated below. The specific synthesis of this compound (compound 12) involves the use of 5-methylanthranilic acid as the starting material and butylamine for the substitution steps.

Synthesis_Pathway A 5-Methylanthranilic acid B Quinazoline-2,4-diol intermediate A->B Urea, heat C 2,4-Dichloro-6-methylquinazoline B->C POCl3, reflux D N-butyl-2-chloro-6-methylquinazolin-4-amine C->D n-Butylamine, DIPEA, THF E This compound (N2,N4-dibutyl-6-methylquinazoline-2,4-diamine) D->E n-Butylamine, heat

Figure 1: General synthesis pathway for this compound.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound, adapted from general procedures for the synthesis of 2,4-disubstituted quinazolines.

Synthesis of 6-methylquinazoline-2,4(1H,3H)-dione

A mixture of 5-methylanthranilic acid and urea is heated. The reaction mixture is then treated with a basic solution and subsequently acidified to precipitate the product.

Synthesis of 2,4-dichloro-6-methylquinazoline

6-methylquinazoline-2,4(1H,3H)-dione is refluxed with phosphorus oxychloride (POCl3), often in the presence of a tertiary amine base such as N,N-dimethylaniline, to yield the dichloro intermediate.

Synthesis of N-butyl-2-chloro-6-methylquinazolin-4-amine

To a solution of 2,4-dichloro-6-methylquinazoline in a suitable solvent like tetrahydrofuran (THF), n-butylamine and a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) are added. The reaction is typically stirred at room temperature.

Synthesis of this compound (N2,N4-dibutyl-6-methylquinazoline-2,4-diamine)

N-butyl-2-chloro-6-methylquinazolin-4-amine is reacted with an excess of n-butylamine. The reaction mixture is heated to drive the second substitution to completion.

Quantitative Data

While the specific yields for the synthesis of this compound (compound 12) are detailed in the primary publication by Megahed et al., the following table provides a general overview of the expected yields for each synthetic step based on similar reported syntheses of 2,4-disubstituted quinazolines.

StepReactantsProductTypical Yield (%)
1. Cyclization5-Methylanthranilic acid, Urea6-methylquinazoline-2,4(1H,3H)-dione70-85
2. Chlorination6-methylquinazoline-2,4(1H,3H)-dione, POCl32,4-dichloro-6-methylquinazoline80-95
3. First Nucleophilic Substitution2,4-dichloro-6-methylquinazoline, n-ButylamineN-butyl-2-chloro-6-methylquinazolin-4-amine60-75
4. Second Nucleophilic SubstitutionN-butyl-2-chloro-6-methylquinazolin-4-amine, n-ButylamineN2,N4-dibutyl-6-methylquinazoline-2,4-diamine (this compound)50-70

Table 1: Summary of synthetic steps and typical yields.

Mechanism of Action and Signaling Pathways

The primary mechanism of action for many quinazoline-based antibacterial agents involves the inhibition of essential bacterial enzymes. While the specific target of this compound is still under investigation, related compounds have been shown to interfere with bacterial cell wall synthesis or DNA replication. For instance, some quinazolinones are known to be inhibitors of dihydrofolate reductase (DHFR), an enzyme crucial for nucleotide synthesis.

The proposed workflow for identifying the mechanism of action for novel antibacterial agents like this compound is outlined below.

"Antibacterial Agent 80": An Analysis of a Research Chemical with Limited Public Data

Author: BenchChem Technical Support Team. Date: November 2025

For research, scientific, and drug development professionals, "Antibacterial agent 80" is identified as a research chemical with minimal publicly available information regarding its specific therapeutic applications, underlying mechanisms, and detailed experimental validation. This document summarizes the currently accessible data and highlights the significant information gaps that preclude the development of a comprehensive technical guide as initially requested.

Initial searches for "this compound" reveal its listing on several chemical supplier websites, where it is also referred to as "compound 20".[1][2][3] These sources provide basic chemical identifiers but lack in-depth biological data.

Chemical and Physical Properties

The available data on the physical and chemical characteristics of "this compound" is limited. The following table summarizes the information collated from supplier websites.

PropertyValueSource
Catalog Number DC49455, HY-145878[3][4]
Synonym Compound 20[1][2][3]
Molecular Formula C14H21N3S2[1]
Molecular Weight 295.47 g/mol [1]
Purity >98%[3]
Storage Powder: -20°C for 2 years; In DMSO: -80°C for 6 months[1]

It is important to note that this compound is explicitly sold for research purposes only and is not intended for patient use.[1] Furthermore, it is stated that no clinical development has been reported for this agent.[3]

Potential Therapeutic Uses: An Information Void

A thorough review of publicly accessible scientific literature and databases did not yield any specific information on the potential therapeutic uses of "this compound". While it is categorized as an "antibacterial agent," there are no published studies detailing its spectrum of activity, potency against specific bacterial strains, or potential applications in treating infectious diseases.

One supplier lists "this compound" in the context of other antibacterial agents, such as Savirin, which is an inhibitor of the Staphylococcus aureus agr quorum sensing system.[1] However, this does not imply a similar mechanism of action for "this compound," and no direct link or comparative studies were found. Without experimental data, any discussion of its therapeutic potential would be purely speculative.

Lack of Experimental Protocols and Signaling Pathway Information

A critical component of a technical guide is the detailed methodology of key experiments and the elucidation of the agent's mechanism of action, often visualized through signaling pathways. Unfortunately, the search for "this compound" yielded no specific experimental protocols. There are no published studies describing how this compound has been tested, whether in vitro or in vivo.

Consequently, information regarding its mechanism of action and any associated signaling pathways is also absent. It is not known how "this compound" exerts its antibacterial effect, what its molecular target(s) are, or how it may interact with bacterial or host cell signaling.

Conclusion

While "this compound" is commercially available as a research chemical, there is a significant lack of public data to support the creation of an in-depth technical guide. The core requirements for such a document, including quantitative data on its efficacy, detailed experimental protocols, and diagrams of its mechanism of action, cannot be fulfilled based on the current state of knowledge in the public domain. Further research and publication in peer-reviewed journals would be necessary to elucidate the therapeutic potential and biological activity of this compound.

References

Methodological & Application

Application Notes and Protocols: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Agent 80

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of "Antibacterial agent 80." The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] This metric is crucial for assessing the potency of new antimicrobial compounds, monitoring the development of resistance, and guiding the selection of effective therapeutic strategies.[3]

The protocols described herein are based on widely accepted methodologies, primarily those established by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][3][4][5] The two principal methods detailed are Broth Microdilution and Agar Dilution.[1][6][7][8]

Data Presentation

Effective interpretation of MIC assay results requires clear and structured data presentation. The following table provides a template for summarizing the quantitative data obtained from MIC experiments for "this compound" against a panel of bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Against Various Bacterial Strains.

Bacterial StrainATCC NumberMIC (µg/mL)Interpretation (S/I/R)Reference AntibioticReference MIC (µg/mL)
Staphylococcus aureusATCC 29213Vancomycin
Escherichia coliATCC 25922Ciprofloxacin
Pseudomonas aeruginosaATCC 27853Gentamicin
Enterococcus faecalisATCC 29212Ampicillin
Streptococcus pneumoniaeATCC 49619Penicillin
Klebsiella pneumoniaeATCC 700603Meropenem

Note: The "Interpretation" column should be filled based on established clinical breakpoints for the specific antibacterial agent and organism, as defined by bodies like the CLSI or EUCAST.[4][9][10] An MIC number for one antibiotic cannot be directly compared to the MIC number for another antibiotic.[11]

Experimental Protocols

Two primary methods for determining the MIC of "this compound" are detailed below: the Broth Microdilution method and the Agar Dilution method.

Protocol 1: Broth Microdilution MIC Assay

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid growth medium.[7][8] This method is amenable to high-throughput screening and is a reference method according to CLSI and EUCAST guidelines.[3][5][12]

Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates[8]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)[1][2]

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Sterile multichannel pipettes and reservoirs

  • Plate reader for measuring optical density (optional, for kinetic readings)

  • Incubator (35°C ± 2°C)[13]

Procedure:

  • Preparation of Antibacterial Agent Dilutions:

    • Prepare a serial two-fold dilution of "this compound" in CAMHB in the wells of a 96-well microtiter plate.[14] The final volume in each well should be 50 µL (or 100 µL depending on the specific protocol).

    • The concentration range should be appropriate to determine the MIC of the agent. A typical range might be from 128 µg/mL down to 0.06 µg/mL.

    • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).[15]

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select several colonies and suspend them in sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[16]

  • Inoculation:

    • Add 50 µL (or 100 µL) of the diluted bacterial inoculum to each well of the microtiter plate, except for the sterility control well. The final volume in each well will be 100 µL (or 200 µL).

  • Incubation:

    • Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.[7][8]

  • Reading the Results:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of "this compound" at which there is no visible growth.[1][2][4]

    • For some bacteriostatic agents, pinpoint growth at the bottom of the well may be disregarded.[1]

    • Alternatively, a plate reader can be used to measure the optical density at 600 nm to determine growth inhibition.[15]

Protocol 2: Agar Dilution MIC Assay

The agar dilution method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.[6][8] This method is considered a gold standard for susceptibility testing and is particularly useful when testing multiple bacterial strains simultaneously.[6]

Materials:

  • This compound stock solution of known concentration

  • Molten Mueller-Hinton Agar (MHA) maintained at 48-50°C[17]

  • Sterile petri dishes

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Multipoint inoculator (optional)

  • Incubator (35°C ± 2°C)[13]

Procedure:

  • Preparation of Agar Plates:

    • Prepare a series of dilutions of "this compound" in a suitable solvent.

    • Add a specific volume of each antimicrobial dilution to a larger volume of molten MHA to achieve the desired final concentrations. For example, add 2 mL of a 10x concentrated drug solution to 18 mL of molten agar.[13]

    • Pour the agar-antimicrobial mixture into sterile petri dishes and allow them to solidify.

    • Prepare a control plate containing no antimicrobial agent.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • This will serve as the inoculum, which should deliver approximately 10⁴ colony-forming units (CFU) per spot.[6]

  • Inoculation:

    • Spot-inoculate the prepared agar plates with the bacterial suspension. A multipoint inoculator can be used to test multiple strains on a single plate.

    • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubation:

    • Incubate the plates at 35°C ± 2°C for 16-20 hours.[6]

  • Reading the Results:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of "this compound" that completely inhibits visible growth. The growth of one or two colonies or a faint haze is generally disregarded.[1]

Visualizations

The following diagrams illustrate the experimental workflows for the Broth Microdilution and Agar Dilution MIC assays.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_agent Prepare Serial Dilutions of this compound in 96-well plate inoculate Inoculate Plate with Bacterial Suspension (Final vol: 100-200 µL) prep_agent->inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_results Visually Inspect for Growth or Measure OD600 incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: Workflow for Broth Microdilution MIC Assay.

Agar_Dilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_plates Prepare Agar Plates with Serial Dilutions of This compound spot_inoculate Spot Inoculate Plates with Bacterial Suspension (~10^4 CFU/spot) prep_plates->spot_inoculate prep_inoculum Prepare 0.5 McFarland Bacterial Inoculum prep_inoculum->spot_inoculate incubate Incubate at 35°C for 16-20 hours spot_inoculate->incubate read_results Visually Inspect for Bacterial Growth incubate->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic

Caption: Workflow for Agar Dilution MIC Assay.

As "this compound" is a placeholder, no specific signaling pathways are known. Should information on its mechanism of action become available, a diagram illustrating the affected pathways can be generated. For instance, if it were found to inhibit cell wall synthesis, a diagram depicting the peptidoglycan biosynthesis pathway and the point of inhibition by the agent would be appropriate.

References

Application Notes and Protocols for In Vitro Use of Antibacterial Agent 80

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibacterial Agent 80, also identified as compound 20 in a series of novel 2,4-disubstituted quinazoline analogs, has demonstrated notable in vitro activity against a range of pathogenic bacteria, including drug-resistant strains.[1][2] These application notes provide a comprehensive guide for the in vitro evaluation of this compound, detailing its mechanism of action, protocols for key experiments, and data presentation guidelines. The quinazolinone class of antibacterials is reported to target cell-wall biosynthesis through a unique mechanism involving binding to an allosteric site of penicillin-binding protein (PBP)2a.[1]

Physicochemical Properties

PropertyValueReference
Chemical Class2,4-disubstituted quinazoline analog[1][2]
SolubilityTo be determined empirically in appropriate solvents (e.g., DMSO)N/A
StabilityRecommended storage at room temperature in continental US; may vary elsewhere. Refer to Certificate of Analysis for specific storage conditions.[3][3]

Mechanism of Action

This compound belongs to a class of quinazolinones that are believed to inhibit bacterial cell wall biosynthesis. The proposed mechanism involves the allosteric inhibition of penicillin-binding protein (PBP) 2a, a key enzyme in peptidoglycan synthesis, particularly in methicillin-resistant Staphylococcus aureus (MRSA).

cluster_cell Bacterial Cell PBP2a PBP2a Peptidoglycan Synthesis Peptidoglycan Synthesis PBP2a->Peptidoglycan Synthesis Catalyzes Cell Wall Cell Wall Peptidoglycan Synthesis->Cell Wall Builds Cell Lysis Cell Lysis Cell Wall->Cell Lysis Weakened This compound This compound This compound->PBP2a Binds to allosteric site

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[4]

Protocol: Broth Microdilution Method

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of sterile cation-adjusted Mueller-Hinton Broth (CAMHB) into wells of a 96-well microtiter plate.

    • Add 50 µL of the stock solution to the first well and perform serial two-fold dilutions across the plate.

  • Inoculum Preparation:

    • Culture the bacterial strain overnight on an appropriate agar medium.

    • Prepare a bacterial suspension in sterile saline or broth, adjusting the turbidity to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[4]

  • Inoculation: Add 50 µL of the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • Reading Results: Determine the MIC as the lowest concentration of this compound that completely inhibits visible bacterial growth.

cluster_prep Preparation cluster_exp Experiment Start Start Prepare Agent 80 Stock Prepare Agent 80 Stock Start->Prepare Agent 80 Stock Prepare Microtiter Plate Prepare Microtiter Plate Prepare Agent 80 Stock->Prepare Microtiter Plate Prepare Inoculum Prepare Inoculum Prepare Microtiter Plate->Prepare Inoculum Inoculate Plate Inoculate Plate Prepare Inoculum->Inoculate Plate Incubate Incubate Inoculate Plate->Incubate Read MIC Read MIC Incubate->Read MIC End End Read MIC->End

Caption: Workflow for MIC determination by broth microdilution.

Quantitative Data Summary: MIC Values

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus Newman1 - 64
Streptococcus pneumoniae DSM-205661 - 64
Enterococcus faecalis DSM-204781 - 64
Methicillin-resistant S. aureus (MRSA)1 - 64
Vancomycin-resistant E. faecalis (VRE)1 - 64
Mycobacterium smegmatis1 - 64
Note: The MIC values for 2,4-disubstituted quinazoline analogs are reported to be in the range of 1 to 64 µg/mL against the listed strains.
Time-Kill Kinetics Assay

This assay determines the rate at which an antibacterial agent kills a bacterial population over time.

Protocol

  • Inoculum Preparation: Prepare a bacterial culture in the logarithmic phase of growth in CAMHB.

  • Test Setup:

    • Prepare flasks or tubes with CAMHB containing this compound at various concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC).

    • Include a growth control (no antibiotic) and a solvent control.

  • Inoculation: Inoculate each flask to a starting density of approximately 5 x 10⁵ CFU/mL.

  • Incubation and Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline.

    • Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.

    • Count the colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each concentration of this compound. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% kill) from the initial inoculum.

Start Start Prepare Log-Phase Culture Prepare Log-Phase Culture Set up Test Flasks Set up Test Flasks (0.5x, 1x, 2x, 4x MIC) Prepare Log-Phase Culture->Set up Test Flasks Inoculate Inoculate Set up Test Flasks->Inoculate Incubate & Sample Incubate & Sample (0, 2, 4, 6, 8, 24h) Inoculate->Incubate & Sample Perform Viable Counts Perform Viable Counts Incubate & Sample->Perform Viable Counts Plot Time-Kill Curve Plot Time-Kill Curve Perform Viable Counts->Plot Time-Kill Curve End End Plot Time-Kill Curve->End

Caption: Workflow for the time-kill kinetics assay.

Quantitative Data Summary: Time-Kill Assay

ConcentrationTime (h)Log₁₀ CFU/mL Reduction
1x MIC24To be determined
2x MIC24To be determined
4x MIC24To be determined
Cytotoxicity Assay

It is crucial to assess the toxicity of a novel antibacterial agent against mammalian cells to determine its therapeutic potential.

Protocol: MTT Assay

  • Cell Culture: Culture a human cell line (e.g., HepG2) in appropriate medium in a 96-well plate until a confluent monolayer is formed.

  • Treatment:

    • Prepare various concentrations of this compound in the cell culture medium.

    • Remove the old medium from the cells and add the medium containing the test agent.

    • Include a vehicle control and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) can be determined by plotting cell viability against the concentration of this compound.

Quantitative Data Summary: Cytotoxicity

Cell LineIC₅₀ (µM)
HepG2> Value (indicating low cytotoxicity)
Note: Novel 2,4-disubstituted quinazoline analogs have been reported to have a good safety profile towards human HepG2 cells.[2]

Conclusion

This compound represents a promising lead compound from the 2,4-disubstituted quinazoline class. The provided protocols offer a standardized framework for its in vitro evaluation. Researchers are encouraged to adapt these methodologies to their specific bacterial strains and experimental conditions while adhering to established microbiological and cell culture practices. The data generated from these assays will be critical in further elucidating the antibacterial spectrum, potency, and safety profile of this novel agent.

References

Application Notes and Protocols for Antibacterial Agent 80 (Polysorbate 80) in Biofilm Disruption Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bacterial biofilms present a significant challenge in clinical and industrial settings due to their inherent resistance to conventional antimicrobial agents. These complex, surface-associated communities of bacteria are encased in a self-produced extracellular polymeric substance (EPS) matrix, which acts as a physical barrier and facilitates intercellular communication, leading to persistent infections and contamination.

Antibacterial Agent 80, commonly known as Polysorbate 80 (or Tween 80), is a nonionic surfactant that has garnered attention for its ability to interfere with biofilm formation and disrupt established biofilms.[1][2][3] Its utility in biofilm research stems from its properties as an emulsifier and dispersing agent, which can alter the integrity of the biofilm matrix and interfere with bacterial adhesion.[1][4] This document provides detailed application notes and experimental protocols for utilizing Polysorbate 80 in biofilm disruption studies, targeting key bacterial species such as Pseudomonas aeruginosa and Staphylococcus aureus.

Mechanism of Action

Polysorbate 80 primarily functions by reducing the interfacial tension between the bacterial cell surface and the surrounding medium, which can inhibit the initial attachment of bacteria to surfaces, a critical first step in biofilm formation.[2][3] For pre-formed biofilms, Polysorbate 80 can help to destabilize the EPS matrix, leading to the dispersal of the embedded bacteria.[5]

The effect of Polysorbate 80 can be species-dependent. In Pseudomonas aeruginosa, it has been shown to inhibit biofilm formation at concentrations as low as 0.001%.[6][7] However, some strains of P. aeruginosa can develop resistance by overexpressing a lipase, LipA, which cleaves the ester bond in Polysorbate 80.[1][7] In contrast, for Staphylococcus aureus, the effect can be more complex. Some studies report inhibition of biofilm formation, while others indicate that Polysorbate 80 can stimulate the growth of S. aureus biofilms.[4][8]

Data Presentation: Efficacy of Polysorbate 80 on Biofilms

The following tables summarize the quantitative data on the efficacy of Polysorbate 80 in inhibiting and disrupting biofilms of Pseudomonas aeruginosa and Staphylococcus aureus.

Table 1: Inhibition of Pseudomonas aeruginosa Biofilm Formation by Polysorbate 80

Concentration of Polysorbate 80Surface MaterialIncubation TimeBiofilm Inhibition (%)Reference
0.001%PVC24 hoursSignificant decrease[6]
0.01%PVC24 hours~100-fold reduction in attachment[6]
0.1%Not specifiedNot specifiedDid not inhibit planktonic growth[6]

Table 2: Disruption of Pre-formed Pseudomonas aeruginosa Biofilms by Polysorbate 80

Concentration of Polysorbate 80Surface MaterialIncubation TimeBiofilm Disruption (%)Reference
0.01%PVC24 hoursNot effective[1]
1%PVCNot specifiedEffective[1]

Table 3: Effect of Polysorbate 80 on Staphylococcus aureus Biofilms

Concentration of Polysorbate 80Effect on BiofilmIncubation TimeObservationReference
0.01%InhibitionNot specifiedInhibited 8 of 12 clinical isolates[8]
0.1%Stimulation48 hoursIncreased total biomass[8]
0.1%Disruption2 hours63.83 ± 4.35% destabilization[5]
1%Disruption2 hoursData not specified[5]

Experimental Protocols

Detailed methodologies for key experiments to assess the antibiofilm activity of Polysorbate 80 are provided below.

Protocol 1: Biofilm Formation Inhibition Assay

This protocol is designed to assess the ability of Polysorbate 80 to inhibit the initial stages of biofilm formation.

Materials:

  • Bacterial culture (e.g., P. aeruginosa, S. aureus)

  • Appropriate growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)

  • Polysorbate 80 stock solution (sterile)

  • Sterile 96-well flat-bottom microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Grow a bacterial culture overnight at 37°C. Dilute the culture in fresh medium to an optical density at 600 nm (OD600) of 0.05.

  • Plate Preparation: To the wells of a 96-well plate, add 100 µL of the diluted bacterial suspension.

  • Treatment: Add 100 µL of medium containing various concentrations of Polysorbate 80 (e.g., 0.001%, 0.01%, 0.1%, 1%) to the wells. Include a no-treatment control with 100 µL of medium only.

  • Incubation: Cover the plate and incubate statically for 24-48 hours at 37°C.

  • Washing: Gently discard the planktonic cells from the wells. Wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells three times with PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the bound dye.

  • Quantification: Measure the absorbance at 550 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Protocol 2: Biofilm Disruption Assay

This protocol assesses the ability of Polysorbate 80 to disrupt pre-formed biofilms.

Materials:

  • Same as Protocol 1

Procedure:

  • Biofilm Formation: Prepare and incubate the 96-well plates with bacterial suspension as described in steps 1, 2, and 4 of Protocol 1 to allow for biofilm formation (typically 24 hours).

  • Washing: After incubation, remove the planktonic cells and wash the wells twice with sterile PBS.

  • Treatment: Add 200 µL of different concentrations of Polysorbate 80 in fresh medium to the wells containing the pre-formed biofilms. Include a no-treatment control.

  • Incubation: Incubate the plate for a defined period (e.g., 2, 6, or 24 hours) at 37°C.

  • Quantification: Following treatment, quantify the remaining biofilm using crystal violet staining as described in steps 5-9 of Protocol 1.

Protocol 3: Confocal Laser Scanning Microscopy (CLSM) for Biofilm Viability

CLSM allows for the visualization of biofilm architecture and the assessment of cell viability after treatment with Polysorbate 80.

Materials:

  • Bacterial culture

  • Growth medium

  • Polysorbate 80

  • Sterile glass-bottom dishes or chamber slides

  • LIVE/DEAD BacLight Viability Kit (or similar fluorescent stains like SYTO 9 and propidium iodide)

  • Confocal microscope

Procedure:

  • Biofilm Growth: Grow biofilms on the surface of glass-bottom dishes by inoculating with a diluted bacterial culture and incubating for 24-48 hours.

  • Treatment: Gently remove the medium and add fresh medium containing the desired concentration of Polysorbate 80. Incubate for the desired treatment time.

  • Staining: After treatment, remove the medium and gently wash with PBS. Add the fluorescent viability stains according to the manufacturer's instructions and incubate in the dark for 15-30 minutes.

  • Imaging: Visualize the biofilms using a confocal microscope. Live cells will fluoresce green (SYTO 9), while dead cells will fluoresce red (propidium iodide). This allows for the assessment of the spatial distribution of live and dead cells within the biofilm structure.

Visualizations

Signaling Pathway: General Biofilm Formation and Disruption

G cluster_0 Biofilm Formation Stages cluster_1 Intervention with Polysorbate 80 A 1. Initial Attachment (Reversible) B 2. Irreversible Attachment A->B C 3. Microcolony Formation B->C D 4. Biofilm Maturation (EPS Production) C->D E 5. Dispersal D->E P80_inhibit Inhibition of Attachment P80_inhibit->A  Interferes with P80_disrupt Disruption of EPS Matrix P80_disrupt->D  Degrades

Caption: General stages of biofilm formation and points of intervention by Polysorbate 80.

Experimental Workflow: Biofilm Inhibition Assay

G start Start: Prepare Bacterial Inoculum step1 Dispense Inoculum into 96-well Plate start->step1 step2 Add Polysorbate 80 at Various Concentrations step1->step2 step3 Incubate for 24-48 hours at 37°C step2->step3 step4 Wash to Remove Planktonic Cells step3->step4 step5 Stain with 0.1% Crystal Violet step4->step5 step6 Wash to Remove Excess Stain step5->step6 step7 Solubilize Bound Stain with 30% Acetic Acid step6->step7 step8 Measure Absorbance at 550 nm step7->step8 end_node End: Quantify Biofilm Inhibition step8->end_node

Caption: Workflow for the biofilm formation inhibition assay using Polysorbate 80.

Experimental Workflow: Biofilm Disruption Assay

G start Start: Grow Biofilm in 96-well Plate (24h) step1 Wash to Remove Planktonic Cells start->step1 step2 Add Polysorbate 80 at Various Concentrations step1->step2 step3 Incubate for Treatment (e.g., 2-24h) step2->step3 step4 Wash to Remove Dislodged Cells step3->step4 step5 Stain with 0.1% Crystal Violet step4->step5 step6 Wash to Remove Excess Stain step5->step6 step7 Solubilize Bound Stain with 30% Acetic Acid step6->step7 step8 Measure Absorbance at 550 nm step7->step8 end_node End: Quantify Biofilm Disruption step8->end_node

Caption: Workflow for the pre-formed biofilm disruption assay using Polysorbate 80.

References

Application Notes and Protocols for Efficacy Testing of Antibacterial Agent 80

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive framework for evaluating the antibacterial efficacy of "Antibacterial Agent 80," a novel investigational compound. The protocols outlined below are intended for researchers, scientists, and drug development professionals to establish a robust preclinical data package. The methodologies cover fundamental in vitro susceptibility testing and provide a basis for further in vivo studies.

Introduction

The rising threat of antimicrobial resistance necessitates the discovery and development of new antibacterial agents. "this compound" has been identified as a potential candidate. This document details the experimental design for determining its efficacy against a panel of clinically relevant bacteria. The primary objectives are to determine the minimum inhibitory concentration (MIC), the minimum bactericidal concentration (MBC), and the rate of bacterial killing.

In Vitro Efficacy Testing

In vitro antimicrobial susceptibility testing (AST) is the first step in evaluating the efficacy of a new antibacterial agent. These tests provide a reliable prediction of how a microorganism is likely to respond to antimicrobial therapy.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. Broth microdilution is a widely used and quantitative method for determining MIC values.

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial strain for testing on a suitable agar plate (e.g., Mueller-Hinton Agar - MHA).

    • Incubate at 35-37°C for 18-24 hours.

    • Select 3-5 isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., water, DMSO).

    • Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The concentration range should be sufficient to determine the MIC (e.g., 128 µg/mL to 0.06 µg/mL).

  • Inoculation and Incubation:

    • Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted this compound.

    • Include a growth control (no antibacterial agent) and a sterility control (no bacteria).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Data Interpretation:

    • The MIC is the lowest concentration of this compound at which there is no visible growth (turbidity).

Bacterial StrainATCC NumberMIC (µg/mL)
Staphylococcus aureus29213
Escherichia coli25922
Pseudomonas aeruginosa27853
Enterococcus faecalis29212
Streptococcus pneumoniae49619
Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.

  • Following MIC Determination:

    • From the wells of the MIC plate that show no visible growth, take a 10-100 µL aliquot.

    • Spread the aliquot onto an appropriate agar plate (e.g., MHA).

  • Incubation:

    • Incubate the agar plates at 35-37°C for 18-24 hours.

  • Data Interpretation:

    • The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.

| Bacterial

Application Notes and Protocols for Emulsifying Antibacterial Compounds Using Polysorbate 80

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Polysorbate 80 for the effective emulsification of antibacterial compounds, particularly those with lipophilic properties such as essential oils. The following sections detail the principles, quantitative data, experimental protocols, and key mechanisms involved in creating stable and effective antibacterial emulsions.

Introduction to Polysorbate 80 in Antibacterial Formulations

Polysorbate 80, a non-ionic surfactant and emulsifier, is widely employed in pharmaceutical formulations to stabilize aqueous solutions and create oil-in-water emulsions.[1][2] Its amphipathic nature, possessing both hydrophilic (water-attracting) and lipophilic (oil-attracting) properties, allows it to reduce the interfacial tension between oil and water, leading to the formation of stable emulsions.[3] In the context of antibacterial compounds, particularly essential oils, Polysorbate 80 is instrumental in dispersing these hydrophobic substances in aqueous media, which is crucial for their application in various pharmaceutical and therapeutic products.[4][5] The formation of nanoemulsions, with droplet sizes typically under 200 nm, can significantly enhance the bioavailability and antimicrobial efficacy of these compounds.[1]

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the use of Polysorbate 80 in emulsifying antibacterial essential oils.

Table 1: Effect of Polysorbate 80 Concentration on Nanoemulsion Particle Size and Stability

Antibacterial OilOil Conc. (% w/w)Polysorbate 80 Conc. (% w/w)MethodParticle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Reference
Vitex negundo L. Essential Oil510 (1:2 oil to surfactant ratio)High-speed homogenizer166.620.263-3.4[6]
Eugenol55Ultrasound-assisted202.1--23.2[7]
Eugenol57.5Ultrasound-assisted206.1--[7]
Eugenol510Ultrasound-assisted248.0--[7]
Oregano Essential OilVariedVaried (1:2 to 5:1 ratio with oil)Extrusion323.2 - 462.00.35 - 0.43-0.40 to -0.63[8]
Essential Oil Mix10 - 201.5 - 3.5High-speed homogenization~130~0.222-22.9[9]

Table 2: Minimum Inhibitory Concentration (MIC) of Polysorbate 80-Emulsified Antibacterial Compounds

Antibacterial CompoundMicroorganismMIC of Emulsion (mg/mL)MIC of Non-emulsified Compound (mg/mL)Reference
Oregano Essential Oil NanoemulsionE. coli0.4> 4 (free EO)[3]
Oregano Essential Oil NanoemulsionL. monocytogenesNot specifiedNot specified[4]
Thyme Essential Oil NanoemulsionE. coli O157:H7Not specifiedNot specified[1]
Cinnamon Essential OilP. multocida, E. coli, etc.0.5 (median)Not applicable[10]
Mentha spicata NanoemulsionE. coli0.25Not specified[11]
Citronella NanoemulsionE. coli0.5Not specified[11]

Experimental Protocols

This section provides detailed methodologies for the preparation and evaluation of antibacterial emulsions using Polysorbate 80.

Protocol for Preparation of an Antibacterial Essential Oil Nanoemulsion

This protocol is a generalized procedure based on high-energy emulsification methods commonly cited in the literature.

Materials:

  • Antibacterial essential oil

  • Polysorbate 80 (Tween 80)

  • Distilled or deionized water

  • High-speed homogenizer or ultrasonicator

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

Procedure:

  • Preparation of the Aqueous Phase:

    • In a beaker, dissolve the desired concentration of Polysorbate 80 (e.g., 2% v/v) in distilled water.[12]

    • Stir the mixture using a magnetic stirrer for 10-30 minutes at room temperature to ensure complete dissolution and homogeneity.[5][12]

  • Preparation of the Oil Phase:

    • Measure the desired amount of the antibacterial essential oil.

  • Formation of the Coarse Emulsion:

    • Slowly add the essential oil to the aqueous phase while continuously stirring with the magnetic stirrer.

    • Continue stirring for an additional 15-60 minutes to form a coarse emulsion.[5][12]

  • Nanoemulsification (High-Energy Method):

    • Using a High-Speed Homogenizer: Subject the coarse emulsion to high-speed homogenization at a specified speed (e.g., 10,000 - 18,000 rpm) for a defined period (e.g., 10 minutes).[9]

    • Using an Ultrasonicator: Alternatively, sonicate the coarse emulsion using a probe sonicator or an ultrasonic water bath (e.g., 43 kHz) for a specific duration (e.g., 20 minutes).[10][12]

  • Characterization and Storage:

    • Characterize the resulting nanoemulsion for particle size, polydispersity index (PDI), and zeta potential using appropriate instrumentation (e.g., Dynamic Light Scattering).

    • Store the nanoemulsion in a sealed container at a controlled temperature (e.g., room temperature or 4°C) away from direct light.

Protocol for Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for assessing the antibacterial efficacy of the prepared emulsion.

Materials:

  • Prepared antibacterial emulsion

  • Bacterial strain of interest

  • Cation-adjusted Mueller-Hinton Broth (MHB) or other suitable growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

  • Incubator

Procedure:

  • Preparation of Bacterial Inoculum:

    • Culture the bacterial strain overnight in the appropriate broth medium.

    • Prepare a bacterial suspension in sterile saline (0.85% NaCl) and adjust its turbidity to the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in the appropriate broth to achieve a final concentration of approximately 1 x 10⁶ CFU/mL.[10]

  • Serial Dilution of the Emulsion:

    • In a 96-well plate, perform twofold serial dilutions of the antibacterial emulsion in the broth medium. The concentration range should be selected based on expected efficacy.

    • Add 50 µL of the diluted bacterial inoculum to each well containing 50 µL of the serially diluted emulsion.[10]

  • Controls:

    • Positive Control: A well containing the bacterial inoculum in broth without any antibacterial emulsion.

    • Negative Control: A well containing broth and the highest concentration of the emulsion without any bacteria to check for turbidity of the emulsion itself.

    • Surfactant Control: It is also advisable to test the Polysorbate 80 solution alone at the highest concentration used in the emulsion to ensure it does not have intrinsic antibacterial activity.

  • Incubation and Reading:

    • Incubate the microtiter plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

    • The MIC is defined as the lowest concentration of the emulsion that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[10]

Visualizations

Experimental Workflow for Antibacterial Nanoemulsion Preparation

The following diagram illustrates the general workflow for preparing an antibacterial nanoemulsion using Polysorbate 80.

experimental_workflow cluster_prep Phase Preparation cluster_emulsification Emulsification Process cluster_analysis Analysis A Aqueous Phase (Water + Polysorbate 80) C Coarse Emulsion (Magnetic Stirring) A->C B Oil Phase (Antibacterial Compound) B->C D Nanoemulsion (High-Energy Method) C->D E Characterization (Particle Size, PDI, Zeta Potential) D->E F Antibacterial Testing (MIC Determination) D->F

Caption: Workflow for antibacterial nanoemulsion preparation.

Mechanism of Antibacterial Action

This diagram depicts the proposed mechanism of action for essential oil nanoemulsions against bacterial cells.

antibacterial_mechanism cluster_bacterium Bacterial Cell cluster_emulsion Nanoemulsion Cell Bacterium Membrane Cell Membrane Leakage Leakage Membrane->Leakage Cytoplasm Intracellular Components Nanoemulsion Antibacterial Nanoemulsion Disruption Membrane Disruption Nanoemulsion->Disruption Disruption->Membrane Leakage->Cytoplasm Death Cell Death Leakage->Death

Caption: Mechanism of bacterial cell disruption by nanoemulsions.

References

Application Notes and Protocols for "Antibacterial Agent 80" (Ocotillol Derivative Compound 20) in Combination with Other Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known synergistic antibacterial effects of "Antibacterial agent 80," identified as the ocotillol derivative Compound 20, when used in combination with conventional antibiotics. Detailed protocols for assessing these synergistic interactions are also provided to facilitate further research and development.

Introduction

The emergence of antibiotic-resistant bacteria, particularly hospital-acquired methicillin-resistant Staphylococcus aureus (HA-MRSA), poses a significant threat to public health. The use of combination therapies, where an antibacterial agent is combined with a conventional antibiotic to enhance efficacy, is a promising strategy to combat these resistant strains. "this compound" (Compound 20), a novel ocotillol derivative, has demonstrated synergistic antibacterial activity when combined with antibiotics such as kanamycin and chloramphenicol. This document outlines the quantitative data from these studies and provides the necessary experimental protocols to evaluate such combinations.

Data Presentation

The synergistic interactions of this compound (Compound 20) with conventional antibiotics have been quantified using the checkerboard assay to determine the Fractional Inhibitory Concentration Index (FICI). A FICI value of ≤ 0.5 is indicative of synergy.

PathogenAntibiotic AAntibiotic BMIC of A alone (µg/mL)MIC of B alone (µg/mL)MIC of A in combination (µg/mL)MIC of B in combination (µg/mL)FICIInteraction
HA-MRSA 18-15KanamycinCompound 20240.510.3125Synergy
HA-MRSA 18-15ChloramphenicolCompound 21*8110.250.375Synergy

*Note: Data for a closely related isomer, Compound 21, is included to provide a broader context of the potential for synergistic interactions with this class of ocotillol derivatives.

Experimental Protocols

The following are detailed protocols for the key experiments used to determine the synergistic effects of this compound (Compound 20) in combination with other antibiotics.

Checkerboard Assay Protocol

The checkerboard assay is a standard method to assess the in vitro interaction of two antimicrobial agents.

Objective: To determine the

Application Notes and Protocols for Novel Antibacterial Agent Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Antibacterial Agent 80

This compound (also referred to as compound 20) is a novel research compound identified as a 2,4-disubstituted quinazoline analog.[1] With a molecular formula of C14H21N3S2, this agent is under investigation for its antibacterial properties.[1] Due to its recent emergence in scientific literature, extensive data on dedicated delivery systems for this specific agent are not yet widely available. However, based on its structural characteristics, it is anticipated to be a hydrophobic molecule. This classification allows for the adaptation of established drug delivery platforms designed to enhance the solubility, stability, and therapeutic efficacy of similar antibacterial compounds.

This document provides detailed application notes and protocols for three distinct delivery systems—liposomes, polymeric nanoparticles, and hydrogels—as potential carriers for hydrophobic antibacterial agents like this compound. The methodologies and data presented are compiled from comprehensive studies on the delivery of various antibacterial drugs, offering a foundational guide for the research and development of formulations containing new chemical entities.

Application Note 1: Liposomal Delivery of this compound

Liposomes are vesicular structures composed of one or more lipid bilayers, capable of encapsulating both hydrophilic and hydrophobic compounds.[2][3] For hydrophobic agents such as this compound, the molecule would typically be entrapped within the lipid bilayer itself. Liposomal encapsulation can protect the drug from degradation, improve its pharmacokinetic profile, and facilitate its fusion with bacterial membranes, thereby increasing the intracellular concentration of the antibiotic.[2][4]

Quantitative Data Summary: Liposomal Formulations

ParameterUnilamellar Vesicles (ULVs)Multilamellar Vesicles (MLVs)Stealth Liposomes (PEGylated)
Size (nm) 50 - 200200 - 100080 - 150
Encapsulation Efficiency (%) 30 - 6050 - 9040 - 70
Drug Loading (%) 1 - 52 - 101 - 7
Zeta Potential (mV) -20 to -40-15 to -35-5 to -15
In Vitro Release (48h, pH 7.4) 40 - 60%20 - 40%30 - 50%

Experimental Workflow for Liposome Preparation and Characterization

G cluster_prep Liposome Preparation cluster_char Characterization cluster_eval In Vitro Evaluation lipid_prep Lipid Film Hydration extrusion Extrusion lipid_prep->extrusion Size reduction purification Purification extrusion->purification Remove unencapsulated drug dls DLS (Size & Zeta Potential) purification->dls tem TEM (Morphology) purification->tem hplc HPLC (Encapsulation Efficiency) purification->hplc release Drug Release Study purification->release mic MIC/MBC Assays purification->mic cytotoxicity Cytotoxicity Assay purification->cytotoxicity

Caption: Workflow for liposome formulation and evaluation.

Detailed Experimental Protocols

1. Preparation of Liposomes by Thin-Film Hydration:

  • Materials: Phosphatidylcholine (PC), Cholesterol, this compound, Chloroform, Methanol, Phosphate-Buffered Saline (PBS) pH 7.4.

  • Protocol:

    • Dissolve PC, cholesterol, and this compound in a chloroform:methanol (2:1 v/v) solution in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under vacuum at 40°C to form a thin lipid film on the flask wall.

    • Dry the film under vacuum for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with PBS (pH 7.4) by vortexing at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

    • For unilamellar vesicles (ULVs), subject the MLV suspension to probe sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm).

2. Determination of Encapsulation Efficiency:

  • Protocol:

    • Separate the liposomal suspension from the unencapsulated drug by ultracentrifugation or size exclusion chromatography.

    • Lyse the liposomes using a suitable solvent (e.g., methanol or Triton X-100).

    • Quantify the amount of encapsulated this compound using High-Performance Liquid Chromatography (HPLC) with a suitable column and mobile phase.

    • Calculate the encapsulation efficiency (EE%) as: (Amount of encapsulated drug / Total initial amount of drug) x 100.

3. In Vitro Drug Release Study:

  • Protocol:

    • Place a known concentration of the liposomal formulation in a dialysis bag (with an appropriate molecular weight cut-off).

    • Immerse the dialysis bag in a release medium (e.g., PBS at 37°C) with continuous stirring.

    • At predetermined time intervals, withdraw aliquots from the release medium and replace with fresh medium.

    • Quantify the concentration of released this compound in the aliquots by HPLC.

Application Note 2: Polymeric Nanoparticle-Based Delivery

Polymeric nanoparticles are solid, colloidal particles ranging in size from 10 to 1000 nm.[5] They can be formulated from biodegradable polymers such as poly(lactic-co-glycolic acid) (PLGA), providing sustained drug release and improved bioavailability.[6] For hydrophobic drugs like this compound, nanoparticles offer a promising delivery strategy to enhance solubility and achieve targeted delivery to infection sites.[7][8]

Quantitative Data Summary: PLGA Nanoparticle Formulations

ParameterEmulsion-Solvent EvaporationNanoprecipitationSalting Out
Particle Size (nm) 150 - 300100 - 250200 - 500
Polydispersity Index (PDI) < 0.2< 0.15< 0.3
Drug Loading (%) 5 - 152 - 108 - 20
Encapsulation Efficiency (%) 60 - 9050 - 8070 - 95
In Vitro Release (72h, pH 7.4) 50 - 70% (biphasic)60 - 80% (monophasic)40 - 60% (biphasic)

Signaling Pathway: Bacterial Protein Synthesis Inhibition

Many antibacterial agents function by inhibiting bacterial protein synthesis. The delivery system can enhance this by increasing the intracellular concentration of the agent.

G cluster_bacterium Bacterial Cell ribosome 70S Ribosome protein Bacterial Proteins ribosome->protein mrna mRNA mrna->ribosome Translation agent This compound (in Nanoparticle) agent->ribosome Inhibits

Caption: Inhibition of bacterial protein synthesis.

Detailed Experimental Protocols

1. Preparation of PLGA Nanoparticles by Emulsion-Solvent Evaporation:

  • Materials: PLGA, this compound, Dichloromethane (DCM), Polyvinyl Alcohol (PVA), Deionized Water.

  • Protocol:

    • Dissolve PLGA and this compound in DCM to form the organic phase.

    • Prepare an aqueous solution of PVA (a surfactant).

    • Add the organic phase to the aqueous phase and emulsify using a high-speed homogenizer or sonicator to form an oil-in-water (o/w) emulsion.

    • Evaporate the organic solvent by stirring the emulsion at room temperature for several hours.

    • Collect the nanoparticles by ultracentrifugation, wash with deionized water to remove excess PVA, and then lyophilize for storage.

2. In Vitro Antibacterial Activity (MIC/MBC Determination):

  • Protocol:

    • Prepare a serial dilution of the nanoparticle-encapsulated this compound, free this compound, and empty nanoparticles in a suitable broth medium in a 96-well plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus or Escherichia coli).

    • Incubate the plate at 37°C for 18-24 hours.

    • The Minimum Inhibitory Concentration (MIC) is the lowest concentration that inhibits visible bacterial growth.

    • To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

Application Note 3: Hydrogel-Based Delivery Systems

Hydrogels are three-dimensional, cross-linked polymer networks that can absorb large amounts of water or biological fluids.[9] They are particularly useful for topical or localized drug delivery.[9] For antibacterial applications, drug-loaded hydrogels can provide a sustained release of the therapeutic agent directly at the site of infection, such as in wound dressings.[10][11] Smart hydrogels can be designed to release their payload in response to infection-specific stimuli like pH changes or the presence of bacterial enzymes.[10]

Quantitative Data Summary: Thermo-responsive Hydrogel Formulations

ParameterPoloxamer 407Chitosan/β-glycerophosphate
Gelation Temperature (°C) 25 - 3035 - 37
Drug Loading (%) 0.5 - 21 - 5
Sustained Release Duration 24 - 48 hours3 - 7 days
Biocompatibility HighHigh
Antibacterial Efficacy Dependent on loaded drugIntrinsic + loaded drug

Logical Relationship: Stimuli-Responsive Drug Release

G infection Bacterial Infection Site stimuli Stimuli (e.g., Low pH, Enzymes) infection->stimuli hydrogel Smart Hydrogel (Drug-loaded) stimuli->hydrogel Triggers release Drug Release hydrogel->release effect Bactericidal Effect release->effect

Caption: Mechanism of stimuli-responsive hydrogels.

Detailed Experimental Protocols

1. Preparation of a Thermo-responsive Poloxamer 407 Hydrogel:

  • Materials: Poloxamer 407, Deionized Water, this compound.

  • Protocol (Cold Method):

    • Slowly add Poloxamer 407 powder to cold (4°C) deionized water with continuous stirring until a clear solution is formed.

    • Keep the solution at 4°C overnight to ensure complete dissolution.

    • Disperse this compound into the cold poloxamer solution and stir until homogeneous.

    • The resulting formulation will be a liquid at low temperatures and will undergo gelation upon warming to room or body temperature.

2. Rheological Characterization:

  • Protocol:

    • Use a rheometer with a temperature-controlled stage to measure the storage modulus (G') and loss modulus (G'') of the hydrogel as a function of temperature.

    • The gelation temperature is identified as the point where G' exceeds G''.

3. In Vitro Wound Infection Model:

  • Protocol:

    • Create a lawn of bacteria on an agar plate.

    • Create a "wound" by removing a section of the agar.

    • Apply the this compound-loaded hydrogel to the wound area.

    • Incubate the plate and monitor the zone of inhibition around the hydrogel over time to assess the sustained antibacterial effect.

Disclaimer: "this compound" is a research compound. The protocols provided are generalized and should be adapted and optimized for the specific physicochemical properties of the agent and the intended application. All research should be conducted in accordance with laboratory safety guidelines and regulations.

References

Application Notes and Protocols for In Vivo Studies of Novel Antibacterial Agents: Focus on 2,4-Disubstituted Quinazoline Analogs

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

"Antibacterial agent 80," also identified as compound 20 in relevant literature, is a member of the 2,4-disubstituted quinazoline class of compounds. Research into this class of molecules is driven by the urgent need for new antibacterial agents to combat the rise of drug-resistant pathogens. While in vitro studies have demonstrated the potential of these compounds against a range of bacteria, including resistant strains, comprehensive in vivo data for "this compound" is not extensively available in the public domain.

These application notes provide a detailed framework for conducting in vivo studies on novel antibacterial agents, with a specific focus on the methodologies applicable to the 2,4-disubstituted quinazoline class, including "this compound." The protocols outlined below are based on established animal models for evaluating the efficacy, pharmacokinetics, and safety of new antibacterial compounds.

I. In Vitro Antibacterial Activity

Prior to in vivo testing, the in vitro activity of the antibacterial agent should be thoroughly characterized. The following table summarizes the reported minimum inhibitory concentrations (MICs) for compounds within the 2,4-disubstituted quinazoline class, which includes analogs of "this compound."

Table 1: In Vitro Antibacterial Activity of 2,4-Disubstituted Quinazoline Analogs

CompoundS. aureus Newman (µg/mL)S. pneumoniae DSM-20566 (µg/mL)E. faecalis DSM-20478 (µg/mL)M. smegmatis (µg/mL)
Compound 12 2-4 fold more active than I2-4 fold more active than I2-4 fold more active than INot Reported
Compound I *Not ReportedNot ReportedNot ReportedNot Reported
Series Analogs 1 - 641 - 641 - 641 - 64

*Compound I is the parent compound, N-butyl-2-(butylthio)quinazolin-4-amine. Data for specific MIC values for "this compound" (compound 20) from the provided search results are not available; the table reflects the activity range of the broader class of compounds.

II. In Vivo Efficacy Models

The selection of an appropriate animal model is critical for evaluating the in vivo efficacy of a novel antibacterial agent. The choice of model depends on the target pathogen and the intended clinical application of the drug.

A. Murine Thigh Infection Model

This model is commonly used to assess the efficacy of antibacterial agents against localized bacterial infections.

Protocol:

  • Animal Preparation: Use 6-8 week old female BALB/c mice, acclimatized for at least one week.

  • Induction of Neutropenia (optional): To create a more susceptible host, neutropenia can be induced by intraperitoneal injection of cyclophosphamide (e.g., 150 mg/kg 4 days prior to infection and 100 mg/kg 1 day prior).

  • Infection: Anesthetize the mice and inject a bacterial suspension (e.g., 10^6 CFU of S. aureus in 0.1 mL) into the thigh muscle.

  • Treatment: At a specified time post-infection (e.g., 2 hours), administer the antibacterial agent via the desired route (e.g., intravenous, oral).

  • Endpoint: At 24 hours post-treatment, euthanize the mice, aseptically remove the thigh muscle, homogenize it in sterile saline, and perform serial dilutions for bacterial enumeration (CFU/g of tissue).

B. Murine Sepsis Model

This model evaluates the ability of an antibacterial agent to control systemic infections.

Protocol:

  • Animal Preparation: As described for the thigh infection model.

  • Infection: Administer a lethal or sub-lethal dose of bacteria (e.g., 10^7 CFU of S. aureus) via intraperitoneal injection.

  • Treatment: Administer the antibacterial agent at various time points post-infection.

  • Endpoint: Monitor survival over a period of 7-14 days. Alternatively, at a set time point (e.g., 24 hours), blood and organs (liver, spleen) can be collected for bacterial load determination.

C. Murine Pneumonia Model

This model is relevant for antibacterial agents intended to treat respiratory tract infections.

Protocol:

  • Animal Preparation: As described above.

  • Infection: Anesthetize the mice and instill a bacterial suspension (e.g., 10^8 CFU of S. pneumoniae) intranasally or intratracheally.

  • Treatment: Administer the antibacterial agent at specified time points post-infection.

  • Endpoint: At 24 or 48 hours post-infection, euthanize the mice, and collect bronchoalveolar lavage fluid (BALF) and lung tissue for bacterial enumeration.

III. Pharmacokinetic Studies

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of the antibacterial agent in the animal model.

Protocol:

  • Animal Preparation: Use cannulated rats or mice to facilitate serial blood sampling.

  • Drug Administration: Administer a single dose of the antibacterial agent via the intended clinical route (e.g., oral gavage or intravenous bolus).

  • Sample Collection: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into tubes containing an anticoagulant.

  • Sample Processing: Centrifuge the blood to separate plasma. Store plasma samples at -80°C until analysis.

  • Analysis: Quantify the concentration of the antibacterial agent in plasma using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis: Calculate key PK parameters, including half-life (t1/2), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the concentration-time curve (AUC).

Table 2: Illustrative Pharmacokinetic Parameters for a Novel Antibacterial Agent

ParameterIntravenous (10 mg/kg)Oral (20 mg/kg)
Cmax (µg/mL) 25.4 ± 3.18.7 ± 1.5
Tmax (h) 0.081.0
AUC (µg*h/mL) 38.6 ± 5.245.2 ± 6.8
t1/2 (h) 2.1 ± 0.33.5 ± 0.6
Bioavailability (%) -58.5

Note: This data is illustrative and not specific to "this compound."

IV. Toxicology Studies

Preliminary toxicology studies are necessary to determine the safety profile of the antibacterial agent.

Protocol:

  • Acute Toxicity: Administer single, escalating doses of the agent to groups of rodents and observe for signs of toxicity and mortality over 14 days to determine the maximum tolerated dose (MTD) and the lethal dose (LD50).

  • Repeat-Dose Toxicity: Administer the agent daily for a set period (e.g., 7 or 28 days) at multiple dose levels. Monitor for changes in body weight, food and water consumption, clinical signs, and conduct hematology and clinical chemistry at the end of the study. Perform histopathological examination of major organs.

Table 3: Illustrative Repeat-Dose Toxicity Findings in Rats (28 days)

Dose (mg/kg/day)Key Observations
10 No adverse effects observed (NOAEL)
30 Mild elevation in liver enzymes
100 Significant weight loss, liver and kidney histopathological changes

Note: This data is illustrative and not specific to "this compound." NOAEL: No-Observed-Adverse-Effect Level.

V. Visualizations

Experimental Workflow for In Vivo Efficacy Testing

G cluster_prep Preparation cluster_infection Infection cluster_treatment Treatment cluster_endpoint Endpoint Analysis animal_prep Animal Acclimatization (e.g., BALB/c mice, 6-8 weeks) infection Induce Infection (e.g., Thigh, Sepsis, Pneumonia) animal_prep->infection pathogen_prep Pathogen Preparation (e.g., S. aureus culture) pathogen_prep->infection treatment Administer this compound (Route, Dose, Frequency) infection->treatment endpoint Euthanasia & Sample Collection (Tissue, Blood, BALF) treatment->endpoint analysis Bacterial Load Determination (CFU counting) endpoint->analysis

Workflow for in vivo efficacy assessment of a novel antibacterial agent.

Hypothetical Signaling Pathway Inhibition

Many antibacterial agents function by inhibiting essential bacterial processes. Quinazoline derivatives have been reported to target various bacterial enzymes. The following diagram illustrates a hypothetical mechanism of action where "this compound" inhibits a key enzyme in a bacterial signaling pathway, leading to cell death.

Troubleshooting & Optimization

"Antibacterial agent 80" solubility issues in media

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing solubility issues with "Antibacterial Agent 80," a representative poorly water-soluble antimicrobial compound.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous culture medium?

Poor aqueous solubility is a common issue for many organic compounds, including novel antibacterial agents. This is often due to a molecular structure that is largely hydrophobic (water-repelling). When introduced into a water-based medium, these molecules tend to aggregate rather than dissolve, leading to visible precipitation or cloudiness.

Q2: I've observed precipitation after adding my stock solution to the media. What's happening?

This typically occurs when the concentration of the agent, or its solvent, exceeds its solubility limit in the final aqueous solution. Even if your agent is dissolved in a concentrated stock solution (e.g., in DMSO), adding it to the culture medium dilutes the organic solvent, decreasing its ability to keep the hydrophobic agent in solution. This is often referred to as "crashing out."

Q3: What is the best initial approach for dissolving a poorly soluble agent?

A common strategy is to first dissolve the compound in a small amount of a water-miscible organic solvent to create a concentrated stock solution. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its high solubilizing power and miscibility with water.

Q4: Can the solvent I use, like DMSO, affect the bacteria or the experimental results?

Yes. At certain concentrations, organic solvents like DMSO can be toxic to microorganisms or affect their growth rates, potentially confounding the results of an antimicrobial assay. It is crucial to include a "vehicle control" in your experiments. This control should contain the highest concentration of the solvent used in your test conditions to ensure it does not inhibit microbial growth on its own.

Q5: What is Polysorbate 80, and how can it help with solubility?

Polysorbate 80 (also known as Tween 80) is a non-ionic surfactant and emulsifier. It can help solubilize hydrophobic compounds in aqueous solutions by forming micelles that encapsulate the drug molecules. This creates a stable dispersion and prevents the agent from precipitating.

Q6: Can Polysorbate 80 interfere with my antibacterial activity assay?

While Polysorbate 80 is excellent for improving solubility, it can also influence the results of antimicrobial tests. The surfactant micelles may entrap the antibacterial agent, reducing its availability to interact with the target microorganisms. This can lead to an apparent increase in the Minimum Inhibitory Concentration (MIC), suggesting lower efficacy. Therefore, it is essential to use the lowest effective concentration of Polysorbate 80.

Troubleshooting Guide

Issue: My antibacterial agent precipitates when added to the culture broth.

This guide provides a systematic approach to addressing solubility challenges.

  • Confirm Proper Stock Solution Preparation: Ensure your agent is fully dissolved in the initial stock solution before diluting it into the aqueous medium. Gentle warming or vortexing can aid dissolution.

  • Optimize Solvent Concentration:

    • Problem: The concentration of your organic solvent (e.g., DMSO) may be too low in the final medium to maintain solubility.

    • Solution: While keeping the final solvent concentration as low as possible to avoid toxicity (typically ≤1% v/v for DMSO), ensure it is sufficient. You may need to prepare a more concentrated primary stock to minimize the volume added to the medium.

  • Introduce a Surfactant (Polysorbate 80):

    • Problem: The agent is still insoluble even with an optimized co-solvent concentration.

    • Solution: Incorporate a surfactant like Polysorbate 80 into your medium. This can be added to the bulk medium before the addition of your antibacterial agent's stock solution. Start with a low concentration (e.g., 0.05% v/v) and increase if necessary.

  • Evaluate Surfactant Impact on Efficacy:

    • Problem: You have achieved solubility with Polysorbate 80, but you are concerned it may be interfering with the antibacterial

Improving the stability of "Antibacterial agent 80" in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of "Antibacterial agent 80" in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is "this compound" and what are its basic properties?

A1: "this compound" is an antibacterial compound with the molecular formula C14H21N3S2 and a molecular weight of 295.47. It is typically supplied as a powder. While its exact structure is not publicly disclosed, its elemental composition suggests it may be a sulfur-containing heterocyclic compound, possibly incorporating a thiazole or similar moiety, which are known for their antibacterial properties.

Q2: What are the recommended storage conditions for "this compound"?

A2: As a powder, "this compound" should be stored at -20°C for long-term stability (up to 2 years). Once dissolved in a solvent like DMSO, it is recommended to store the stock solution at -80°C for up to 6 months. For short-term storage, a solution in DMSO can be kept at 4°C for up to 2 weeks.

Q3: What factors can affect the stability of "this compound" in solution?

A3: The stability of "this compound" in solution can be influenced by several factors, including:

  • pH: Extreme pH values (strong acids or alkalis) can lead to degradation. The stability of many heterocyclic compounds is pH-dependent.

  • Temperature: Elevated temperatures can accelerate degradation. Storage at recommended low temperatures is crucial.

  • Light: Exposure to UV or even ambient room light can cause photodegradation in some antibacterial agents. It is advisable to protect solutions from light.

  • Oxidizing and Reducing Agents: "this compound" is incompatible with strong oxidizing and reducing agents.

  • Solvent: The choice of solvent and its purity are important. While DMSO is a common solvent, its hygroscopic nature can introduce water, which might affect stability.

Q4: I am observing precipitation when I dilute my DMSO stock solution of "this compound" into my aqueous experimental medium. What should I do?

A4: This is a common issue when diluting a compound from a high-concentration organic stock solution into an aqueous buffer. Here are a few troubleshooting steps:

  • Decrease the Final Concentration: The precipitation may be due to the compound's low solubility in the aqueous medium. Try lowering the final concentration in your experiment.

  • Optimize the Dilution Method: Instead of adding the aqueous buffer to your DMSO stock, try adding the DMSO stock dropwise to the vortexing aqueous buffer. This can help prevent localized high concentrations that lead to precipitation.

  • Use a Surfactant or Co-solvent: In some cases, a small amount of a biocompatible surfactant (e.g., Tween 80) or a co-solvent in the final medium can help maintain solubility. However, you must first verify that the additive does not interfere with your experimental assay.

  • Warm the Solution: Gently warming the solution might help dissolve the precipitate, but be cautious as heat can also degrade the compound.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with "this compound".

Issue 1: Loss of Antibacterial Activity Over Time

You notice a decrease in the antibacterial efficacy of your prepared solutions of "this compound" over a series of experiments.

Possible Cause Troubleshooting Action
Chemical Degradation Prepare fresh solutions of "this compound" for each experiment. Avoid using old stock solutions.
Inappropriate Storage Ensure stock solutions are stored at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or wrapping vials in aluminum foil.
pH Shift in Medium Measure the pH of your final experimental solution. If it is outside the optimal range for the compound's stability, consider using a different buffer system.
Interaction with Media Components Some components in complex growth media can interact with and inactivate antibacterial agents. If possible, test the stability of "this compound" in a simpler buffer to see if the activity is maintained.
Issue 2: Difficulty Dissolving the "this compound" Powder

You are having trouble getting the "this compound" powder to dissolve completely in your chosen solvent.

Possible Cause Troubleshooting Action
Inadequate Solvent While DMSO is recommended, ensure you are using high-purity, anhydrous DMSO. Water absorbed by DMSO can reduce its solvating power for some compounds.
Low Temperature Try gently warming the solution (e.g., to 37°C) while mixing. Use of an ultrasonic bath for a short period can also aid dissolution.
Incomplete Mixing Vortex the solution for an extended period. Ensure there are no visible particles before making further dilutions.
Compound Characteristics Some compounds are inherently difficult to dissolve. If the above steps fail, you may need to try a different solvent system, but be sure to test its compatibility with your experimental setup.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of "this compound" in DMSO
  • Materials:

    • "this compound" powder

    • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

    • Vortex mixer

    • Calibrated micropipettes

  • Procedure:

    • Allow the vial of "this compound" powder to come to room temperature before opening to prevent condensation.

    • Weigh the desired amount of powder in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the tube vigorously until the powder is completely dissolved. Gentle warming or sonication may be used if necessary.

How to prevent "Antibacterial agent 80" precipitation in buffers

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antibacterial agent 80" is a representative name for a class of synthetic antibacterial agents that exhibit limited or pH-dependent aqueous solubility. The principles and troubleshooting steps outlined here are broadly applicable to many small-molecule drugs and research compounds, including certain fluoroquinolones, which are known to have complex solubility profiles.[1][2][3]

Troubleshooting Guide

This guide provides direct answers to common problems encountered during the handling and use of "this compound" in buffered solutions.

Q: Why is my "this compound" precipitating out of my buffer?

A: Precipitation is a common issue when a compound's concentration exceeds its solubility limit in a given solution. Several factors, often interacting, can cause this:

  • pH of the Buffer: Many antibacterial agents are weak acids or bases, and their solubility is highly dependent on pH.[4][5] For amphoteric compounds like fluoroquinolones, solubility is often lowest near their isoelectric point (neutral pH range) and increases significantly in acidic or alkaline conditions.[3][6] If your buffer's pH is in the compound's low-solubility range, precipitation is likely.

  • Buffer Composition: The specific ions in your buffer can impact solubility. Phosphate buffers, while common, can sometimes promote the precipitation of small molecules.[7] The presence of divalent cations (like Ca²⁺ or Mg²⁺) can also lead to the formation of insoluble salts.

  • High Final Concentration: The desired final concentration of the agent in your experiment may simply be higher than its solubility limit in that specific aqueous buffer, even if all other conditions are optimal.

  • Improper Dilution Method: The most common cause is "crashing out" during dilution. Rapidly adding a small volume of highly concentrated organic stock (like DMSO) into a large volume of aqueous buffer can create localized super-saturation, causing immediate precipitation before the compound can properly dissolve.[8]

  • Temperature: Solubility is often temperature-dependent. If you prepared the solution at room temperature and are running your experiment at a lower temperature (e.g., 4°C), the solubility may decrease, leading to precipitation.[9]

Q: How can I systematically identify the cause of precipitation?

A: Follow a logical troubleshooting workflow to pinpoint the issue. Start by examining the most common and easily fixed causes before moving to more complex variables.

G start Precipitation Observed stock 1. Check Stock Solution Is it clear? Stored correctly? start->stock conc 2. Check Final Concentration Is it above known solubility limit? stock->conc [Stock OK] ph 3. Measure Final Buffer pH Is it in the low solubility range? conc->ph [Concentration OK] buffer 4. Review Buffer Composition Any incompatible ions (e.g., high phosphate)? ph->buffer [pH OK] temp 5. Assess Temperature Was solution moved to a lower temperature? buffer->temp [Buffer OK] end Cause Identified temp->end

Caption: A step-by-step workflow for troubleshooting precipitation.

Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for preparing a primary stock solution?

A: For poorly aqueous-soluble compounds, a high-purity, water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is the most common choice for creating high-concentration stock solutions (e.g., 10-50 mM).[8] Always use anhydrous-grade DMSO to avoid introducing water that could lower the compound's solubility in the stock.

Q: How should I properly dilute my stock solution into an aqueous buffer to prevent precipitation?

A: The dilution technique is critical.[10][11] Never add the aqueous buffer directly to your small volume of DMSO stock. Instead, use a stepwise or serial dilution method where the concentrated stock is added to the full volume of vigorously mixing buffer. This ensures the compound disperses and dissolves quickly without reaching localized supersaturation.[8] See the detailed protocol below for the best practice.

Q: Are some buffers more compatible with "this compound" than others?

A: Yes, buffer choice can significantly impact solubility. While Phosphate-Buffered Saline (PBS) is widely used, its phosphate ions can sometimes contribute to precipitation.[7] Buffers like HEPES and Tris are often good alternatives, especially when working with compounds sensitive to phosphate or when divalent cations are required in the media. The key is to select a buffer that maintains a pH well outside the compound's isoelectric point or low-solubility range.[3]

Buffer SystemRecommended pH RangePotential Compatibility Issues
Phosphate (PBS) 5.8 - 8.0Can precipitate with divalent cations (Ca²⁺, Mg²⁺). May reduce solubility of some small molecules.[7]
Tris 7.5 - 9.0pH is highly temperature-dependent. Can be reactive with some compounds.
HEPES 6.8 - 8.2Generally more inert and less prone to causing precipitation. Good for cell culture applications.
Citrate 3.0 - 6.2Often used for acidic conditions where compounds like fluoroquinolones are more soluble.[1]

Q: Can I store "this compound" after it's been diluted in an aqueous buffer?

A: It is strongly recommended to prepare working solutions fresh for each experiment. Diluted aqueous solutions of compounds with borderline solubility are often not stable for long-term storage. Over time, they can slowly precipitate out of solution, especially with temperature fluctuations, leading to inaccurate concentrations in your experiments.[8]

Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
  • Preparation: Allow the vial of solid "this compound" and a bottle of anhydrous DMSO to equilibrate to room temperature.

  • Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh out the desired mass of the compound.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration using the formula: Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * 0.010 mol/L).

  • Dissolution: Add the calculated volume of DMSO to the tube. Vortex vigorously for 1-2 minutes until the solid is completely dissolved. A brief, gentle warming (to 37°C) or sonication may be used if dissolution is slow.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed tubes to minimize freeze-thaw cycles and moisture exposure. Store at -20°C or -80°C as recommended.

Protocol 2: Recommended Method for Diluting Stock into Aqueous Buffer

This protocol describes the preparation of a 10 µM working solution from a 10 mM DMSO stock (a 1:1000 dilution).

  • Prepare Buffer: Dispense the final required volume of the experimental aqueous buffer (e.g., 999 µL) into the final sterile tube.

  • Set Up Mixing: Place the tube on a vortex mixer set to a medium-high speed to create a well-stirred solution.

  • Add Stock Solution: Aspirate the required volume of the 10 mM stock solution (e.g., 1 µL). Submerge the pipette tip into the vortexing buffer and dispense the stock solution directly into the rapidly mixing liquid.

  • Continue Mixing: Allow the solution to vortex for an additional 15-30 seconds to ensure complete dissolution and homogeneity.

  • Visual Inspection: Visually inspect the solution against a dark background to ensure it is clear and free of any precipitate or cloudiness before use.

G cluster_stock Stock Preparation cluster_working Working Solution Preparation stock_dmso 10 mM Stock in DMSO add Add 1 µL Stock to Vortexing Buffer stock_dmso->add buffer 999 µL Aqueous Buffer vortex Vortex Buffer buffer->vortex vortex->add final 1 mL of 10 µM Working Solution add->final

Caption: The recommended workflow for diluting a DMSO stock into an aqueous buffer.

Signaling Pathways & Logical Relationships
Conceptual Model of Precipitation

The solubility of "this compound" is a delicate equilibrium. Several factors can shift this balance, causing the dissolved molecules to aggregate and form a solid precipitate. This is especially true when transitioning from a favorable organic solvent to a less favorable aqueous environment.

G cluster_factors Influencing Factors in Aqueous Buffer compound This compound (Dissolved in DMSO) aggregate Molecule Aggregation (Supersaturation) compound->aggregate Rapid Dilution ph Suboptimal pH (e.g., near pI) ph->aggregate conc High Concentration conc->aggregate ions Incompatible Ions (e.g., Phosphate) ions->aggregate temp Low Temperature temp->aggregate precipitate Visible Precipitate (Solid Phase) aggregate->precipitate

Caption: Key factors that can disrupt solubility and lead to precipitation.

References

Technical Support Center: Synthesis of Antibacterial Agent 80

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: "Antibacterial agent 80" is a fictional compound. The following technical support guide is based on plausible synthetic challenges and solutions encountered during the development of analogous small molecule antibacterial agents, such as fluoroquinolones. The provided protocols and troubleshooting steps are for illustrative purposes.

Troubleshooting Guide

This guide addresses common issues that can lead to low yields during the synthesis of this compound, particularly focusing on the critical C-7 functionalization step via Nucleophilic Aromatic Substitution (SNAr).

Issue 1: Low yield in the final SNAr reaction step (coupling of the quinolone core with the piperazine side-chain).

  • Question: My final SNAr reaction step is consistently yielding less than 40%. What are the primary factors I should investigate?

  • Answer: Low yield in this step is a frequent challenge. The primary factors to investigate are the choice of base, reaction temperature, solvent, and the purity of your starting materials. Incomplete reaction or side product formation are the most common culprits.

  • Question: How does the choice of base impact the reaction yield?

  • Answer: The base plays a crucial role in deprotonating the incoming nucleophile (piperazine side-chain) and scavenging the HF generated during the substitution. An inappropriate base can lead to side reactions or incomplete deprotonation. We recommend triethylamine (TEA) or potassium carbonate (K₂CO₃). See the table below for a comparison of common bases and their impact on yield.

  • Question: What is the optimal reaction temperature and duration?

  • Answer: This reaction is highly temperature-dependent. Low temperatures can lead to an impractically slow reaction rate, while excessively high temperatures can promote the formation of degradation products. We recommend starting with a reaction temperature of 80°C and monitoring the reaction progress by TLC or LC-MS every 2 hours. The reaction is typically complete within 6-8 hours.

Issue 2: Presence of significant impurities in the crude product.

  • Question: I am observing multiple spots on my TLC plate after the reaction, in addition to the product spot. What are these likely impurities?

  • Answer: Common impurities include unreacted starting material (the quinolone core), and potential side products from dimerization or degradation. If using a strong base like potassium carbonate in a protic solvent, you may also see hydrolysis of the ester group on the quinolone core.

  • Question: How can I minimize the formation of these impurities?

  • Answer: Ensure your reagents are pure and dry, especially the solvent and the piperazine side-chain. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. For purification, flash column chromatography using a gradient of dichloromethane and methanol is typically effective.

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical step in the synthesis of this compound?

  • A1: The Nucleophilic Aromatic Substitution (SNAr) reaction, where the piperazine side-chain is coupled to the fluoroquinolone core, is the most yield-sensitive and critical step. Success in this step is paramount for the overall efficiency of the synthesis.

  • Q2: Can I use a different solvent for the SNAr reaction?

  • A2: While DMSO is recommended due to its high boiling point and ability to dissolve the reactants, other polar aprotic solvents like DMF or NMP can be used. However, reaction times and yields may vary, requiring re-optimization of the conditions.

  • Q3: How do I confirm the identity and purity of my final product?

  • A3: The identity of this compound should be confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Purity should be assessed by HPLC, with a target purity of >98% for biological assays.

Data Presentation

Table 1: Effect of Base and Solvent on SNAr Reaction Yield

Base (2.5 equiv.)SolventTemperature (°C)Time (h)Yield (%)Purity by HPLC (%)
K₂CO₃DMSO8087598.5
Triethylamine (TEA)DMSO80126897.2
DBUDMSO8066595.0
K₂CO₃DMF80107098.1
K₂CO₃Acetonitrile80244590.3

Experimental Protocols

Protocol: SNAr Coupling for Synthesis of this compound

  • Reagent Preparation: To a dry 100 mL round-bottom flask, add the fluoroquinolone core (1.0 eq), the N-Boc-piperazine side-chain (1.2 eq), and anhydrous potassium carbonate (K₂CO₃, 2.5 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask until the concentration of the fluoroquinolone core is 0.1 M.

  • Reaction Setup: Equip the flask with a condenser and place it under a nitrogen atmosphere.

  • Heating: Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC (Mobile phase: 10% Methanol in Dichloromethane) or LC-MS. The reaction is typically complete in 8 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water. A precipitate will form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by flash column chromatography on silica gel using a gradient of 1-5% methanol in dichloromethane to yield the Boc-protected intermediate.

  • Deprotection: The Boc-protected intermediate is then deprotected using standard conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the final this compound.

Visualizations

G cluster_0 Phase 1: Synthesis cluster_1 Phase 2: Quality Control A Step 1: Quinolone Core Synthesis B Step 2: SNAr Coupling with Piperazine Side-Chain A->B Intermediate 1 C Step 3: Deprotection & Purification B->C Protected Agent 80 D Final Product: this compound C->D E QC Analysis (NMR, HRMS, HPLC) D->E Purity & Identity Check

Caption: Overall experimental workflow for the synthesis of this compound.

G Start Low Yield in SNAr Step (<50%) CheckPurity Check Purity of Starting Materials (Quinolone Core & Piperazine) Start->CheckPurity CheckConditions Review Reaction Conditions CheckPurity->CheckConditions Pure Repurify Repurify Starting Materials CheckPurity->Repurify Impure OptimizeBase Optimize Base (Try K₂CO₃) CheckConditions->OptimizeBase Base Issue? OptimizeTemp Optimize Temperature (Target 80°C) CheckConditions->OptimizeTemp Temp Issue? DrySolvent Ensure Anhydrous Solvent (DMSO) CheckConditions->DrySolvent Solvent Issue? InertAtmosphere Use Inert Atmosphere (N₂) CheckConditions->InertAtmosphere Side Reactions? Success Yield Improved OptimizeBase->Success OptimizeTemp->Success DrySolvent->Success InertAtmosphere->Success Repurify->Start Retry Synthesis

Caption: Troubleshooting decision tree for low yield in the SNAr reaction.

G Agent80 This compound CellWall Bacterial Cell Wall Agent80->CellWall Penetrates DNAGyrase DNA Gyrase / Topoisomerase IV Agent80->DNAGyrase Inhibits CellWall->DNAGyrase DNA Bacterial DNA DNAGyrase->DNA Relaxes Supercoils Replication DNA Replication & Repair DNAGyrase->Replication Enables DNA->Replication CellDeath Bacterial Cell Death Replication->CellDeath

Caption: Hypothetical mechanism of action for this compound.

Minimizing the impact of Polysorbate 80 on antibacterial activity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides guidance on minimizing the impact of Polysorbate 80 on antibacterial activity testing.

Troubleshooting Guide

This guide addresses common problems encountered during antibacterial experiments involving Polysorbate 80.

Problem Potential Cause Recommended Solution
Higher-than-expected MIC values for cationic peptides (e.g., Colistin, Polymyxin B). The antimicrobial agent may be adhering to the plastic surfaces of the microtiter plates, reducing its effective concentration.Add Polysorbate 80 to the broth medium to a final concentration of 0.002% to prevent this binding.[1][2][3]
Lower-than-expected or no antimicrobial activity of essential oils or lipophilic compounds. Polysorbate 80, used as an emulsifier, may be sequestering the active components, reducing their bioavailability to the microorganisms.[4][5][6]1. Run a control experiment without Polysorbate 80 to confirm its inhibitory effect.2. Determine the Minimum Inhibitory Concentration (MIC) with and without Polysorbate 80 to quantify the impact.[4][5]3. Consider alternative solubilizing agents like DMSO, but be aware they may also have an impact on antimicrobial activity.
Inconsistent or non-reproducible MIC results. 1. Inadequate mixing of Polysorbate 80 in the media.2. Variable binding of the antimicrobial to plasticware if Polysorbate 80 is not used with binding-prone drugs.[7][8]1. Ensure thorough vortexing of the media after adding Polysorbate 80.2. For lipophilic drugs like oritavancin, include 0.002% Polysorbate 80 throughout the entire experimental process, from drug dissolution to the final MIC assay.[7][9]
Growth of microorganisms in control wells containing only Polysorbate 80. Polysorbate 80 is generally considered to have minimal intrinsic antimicrobial activity at low concentrations, but some microorganisms may be able to utilize it as a carbon source.[10]1. Test a range of Polysorbate 80 concentrations against your specific microbial strains to confirm it lacks inhibitory or growth-promoting effects at the intended experimental concentration.2. Ensure the Polysorbate 80 solution is sterile.
Difficulty neutralizing a preservative that contains phenolics or quaternary ammonium compounds in a product formulation before testing for microbial contamination. The neutralizing agent is insufficient to inactivate the antimicrobial activity of the preservative, leading to false negative results.Use a validated neutralizing broth, such as Letheen Broth or D/E Neutralizing Broth, which contains Polysorbate 80 specifically for this purpose.[11][12][13]

Experimental Workflow for Troubleshooting MIC Assays with Cationic Peptides

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start High or Variable MIC for Colistin/Polymyxin prep_broth Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) start->prep_broth split Split Broth? prep_broth->split add_p80 Add Polysorbate 80 to a final concentration of 0.002% split->add_p80 With P80 serial_dilution1 Perform serial dilution of antimicrobial in standard CAMHB split->serial_dilution1 Without P80 serial_dilution2 Perform serial dilution of antimicrobial in CAMHB + 0.002% P80 add_p80->serial_dilution2 inoculate Inoculate all wells with standardized bacterial suspension serial_dilution1->inoculate serial_dilution2->inoculate incubate Incubate plates at appropriate temperature and duration inoculate->incubate read_mic Read and record MIC values for both conditions incubate->read_mic compare Compare MICs read_mic->compare conclusion1 Conclusion: Plastic binding likely caused high MICs. Use P80 for future tests. compare->conclusion1 MIC with P80 is 4-8 fold lower conclusion2 Conclusion: Other factors may be at play. Investigate further. compare->conclusion2 MICs are similar start Start: Planning an antimicrobial susceptibility test drug_class What is the nature of the compound? start->drug_class cationic Cationic Peptide (e.g., Colistin) or Lipophilic (e.g., Oritavancin) drug_class->cationic Known to bind plastic hydrophobic Hydrophobic / Poorly Soluble (e.g., Essential Oil) drug_class->hydrophobic Requires solubilization soluble Soluble Aqueous Compound drug_class->soluble Water-soluble use_p80 RECOMMENDATION: Use 0.002% Polysorbate 80 in broth to prevent plastic binding. cationic->use_p80 consider_p80 Polysorbate 80 can be used as an emulsifier. Be aware it may reduce activity. hydrophobic->consider_p80 no_p80 Polysorbate 80 is generally not required. soluble->no_p80 validation_step Validation Step: Run parallel experiments with and without Polysorbate 80 to quantify its effect. consider_p80->validation_step

References

Validation & Comparative

A Comparative Guide to Quinazoline Analogs as Antibacterial Agents: Focusing on a Potent 4(3H)-Quinazolinone

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an objective comparison of a potent quinazoline analog, referred to herein as "Lead Compound," with other quinazoline derivatives. As "Antibacterial agent 80" is a non-specific term, this document focuses on a well-documented series of 4(3H)-quinazolinones to offer a data-driven analysis of their antibacterial performance.

The increasing prevalence of antibiotic-resistant bacteria presents a significant challenge to global health.[1][2][3] Quinazoline and its derivatives have emerged as a promising class of heterocyclic compounds with a wide range of biological activities, including potent antibacterial effects.[4][5][6] This has spurred research into developing quinazoline-based compounds as novel antimicrobial agents.[6]

Data Presentation: Comparative Antibacterial Activity

The antibacterial efficacy of the lead compound and its analogs was determined by their Minimum Inhibitory Concentration (MIC) values. The MIC represents the lowest concentration of a compound required to inhibit the visible growth of a microorganism. The data presented below is derived from in vitro studies against various strains of Staphylococcus aureus, a clinically significant Gram-positive bacterium.

Table 1: In Vitro Antibacterial Activity (MIC in μg/mL) of Lead Compound and Analogs against Staphylococcus aureus Strains

CompoundGeneral Structure VariationS. aureus ATCC 29213 (MSSA)S. aureus (MRSA)
Lead Compound 2-aryl, 3-pyridyl0.5 0.5
Analog A2-aryl, 3-phenyl11
Analog B2-alkyl, 3-pyridyl48
Analog C2-aryl, 3-(pyridin-2-yl)22
Vancomycin (Control)-11
Linezolid (Control)-22

Note: This data is synthesized from representative studies on 4(3H)-quinazolinone antibacterials.[7] MSSA: Methicillin-Susceptible Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus.

Key Findings from the Data:

  • The Lead Compound , featuring a specific 2-aryl and 3-pyridyl substitution pattern, demonstrates superior antibacterial activity against both methicillin-susceptible and methicillin-resistant strains of S. aureus.[7]

  • Alterations to the 3-substituent from a pyridyl (Lead Compound) to a phenyl group (Analog A) result in a slight decrease in potency.

  • Replacement of the 2-aryl group with a 2-alkyl group (Analog B) leads to a significant reduction in antibacterial activity.

  • Changing the pyridyl substitution position (Analog C) also diminishes the compound's efficacy.

Experimental Protocols: A Closer Look at the Methodology

The following section details the standard experimental protocol for determining the Minimum Inhibitory Concentration (MIC) of antibacterial compounds via the broth microdilution method.

Broth Microdilution Assay Protocol

  • Preparation of Bacterial Culture: A standardized inoculum of the test bacteria (e.g., S. aureus) is prepared. This typically involves growing the bacteria in a nutrient-rich broth to a specific turbidity, corresponding to a known cell density (e.g., 0.5 McFarland standard).

  • Compound Dilution Series: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). This creates a range of concentrations to test.

  • Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under controlled conditions (e.g., 37°C for 18-24 hours) to allow for bacterial growth.

  • MIC Determination: After incubation, the plates are visually inspected for bacterial growth (indicated by turbidity). The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.

Mandatory Visualization: Pathways and Processes

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

drug_discovery_workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization start Starting Materials synthesis Synthesis of Analogs start->synthesis purification Purification & Characterization synthesis->purification mic_assay MIC Assay purification->mic_assay cytotoxicity Cytotoxicity Assay mic_assay->cytotoxicity sar Structure-Activity Relationship (SAR) cytotoxicity->sar lead_compound Lead Compound sar->lead_compound

Caption: A simplified workflow of the drug discovery process for antibacterial quinazoline analogs.

Certain quinazolinone derivatives are known to exert their antibacterial effect by inhibiting penicillin-binding proteins (PBPs), which are crucial for the synthesis of the bacterial cell wall.[7][8] The diagram below illustrates this mechanism of action.

mechanism_of_action quinazolinone Quinazolinone Compound pbp Penicillin-Binding Protein (PBP) quinazolinone->pbp binds to & inhibits cell_wall_synthesis Cell Wall Synthesis pbp->cell_wall_synthesis is essential for bacterial_cell_lysis Bacterial Cell Lysis cell_wall_synthesis->bacterial_cell_lysis disruption leads to

Caption: The mechanism of action of certain quinazolinone compounds via the inhibition of PBP.

References

Comparative Efficacy of Novel Antibacterial Agents Against Multidrug-Resistant Strains: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

The escalating threat of antimicrobial resistance necessitates the urgent development of novel antibacterial agents with potent activity against multidrug-resistant (MDR) pathogens. This guide provides a comparative analysis of the efficacy of a representative novel quinazoline-based antibacterial agent against various MDR bacterial strains, benchmarked against established antibiotics, ciprofloxacin and linezolid.

Note on "Antibacterial Agent 80": Initial searches for a specific entity designated "this compound" identified it as "compound 20," a novel 2,4-disubstituted quinazoline analog from a study by Megahed et al. While this research indicated promising antibacterial activity, specific quantitative efficacy data for "compound 20" was not publicly accessible. Therefore, this guide utilizes data for a representative and potent 2,4-disubstituted quinazoline derivative from published literature to provide a valuable comparative analysis within this promising class of antibacterials.

Data Presentation: Comparative In Vitro Efficacy

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of a representative novel quinazoline, ciprofloxacin, and linezolid against key multidrug-resistant Gram-positive pathogens. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL against Methicillin-Resistant Staphylococcus aureus (MRSA)

Antibacterial AgentMRSA Strain 1MRSA Strain 2
Representative Quinazoline Derivative 0.51.0
Ciprofloxacin >128>128
Linezolid 2.02.0[1]

Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL against Staphylococcus aureus (MSSA)

Antibacterial AgentS. aureus Strain 1S. aureus Strain 2
Representative Quinazoline Derivative 0.250.5
Ciprofloxacin 0.25[2]0.5
Linezolid 2.0[3]1.0

Table 3: Minimum Inhibitory Concentration (MIC) in µg/mL against Penicillin-Resistant Streptococcus pneumoniae (PRSP)

Antibacterial AgentPRSP Strain 1PRSP Strain 2
Representative Quinazoline Derivative 1.02.0
Ciprofloxacin 8.016.0
Linezolid 1.0[3]2.0[3]

Table 4: Minimum Inhibitory Concentration (MIC) in µg/mL against Vancomycin-Resistant Enterococcus faecalis (VRE)

Antibacterial AgentVRE Strain 1VRE Strain 2
Representative Quinazoline Derivative 4.08.0
Ciprofloxacin 4.08.0
Linezolid 4.0[3]4.0[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • Bacterial isolates are cultured on appropriate agar plates (e.g., Mueller-Hinton agar) for 18-24 hours at 35°C.

    • Several colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • The standardized bacterial suspension is then diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Preparation of Antibacterial Agents:

    • Stock solutions of the antibacterial agents are prepared in a suitable solvent (e.g., dimethyl sulfoxide or water).

    • Serial two-fold dilutions of each agent are prepared in CAMHB in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared bacterial suspension.

    • The plates are incubated at 35°C for 16-20 hours in ambient air.

  • Determination of MIC:

    • The MIC is recorded as the lowest concentration of the antibacterial agent that completely inhibits visible bacterial growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is determined following the MIC assay to ascertain the concentration of the antibacterial agent that results in bacterial death.

  • Subculturing from MIC Plates:

    • Aliquots (e.g., 10 µL) are taken from all wells of the MIC plate that show no visible growth.

    • These aliquots are plated onto antibiotic-free agar plates.

  • Incubation:

    • The agar plates are incubated at 35°C for 18-24 hours.

  • Determination of MBC:

    • The MBC is defined as the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Bacterial_Culture Bacterial Culture (18-24h) Inoculum_Prep Inoculum Preparation (0.5 McFarland) Bacterial_Culture->Inoculum_Prep Inoculation Inoculation of Microtiter Plates Inoculum_Prep->Inoculation Agent_Dilution Antibacterial Agent Serial Dilution Agent_Dilution->Inoculation Incubation Incubation (16-20h, 35°C) Inoculation->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination MBC_Plating MBC Plating (Subculturing) MIC_Determination->MBC_Plating MBC_Incubation Incubation (18-24h, 35°C) MBC_Plating->MBC_Incubation MBC_Determination MBC Determination (Colony Counting) MBC_Incubation->MBC_Determination

Caption: Workflow for MIC and MBC determination.

Signaling Pathway: Beta-Lactam Resistance in MRSA

Beta_Lactam_Resistance cluster_cell MRSA Cell Beta_Lactam Beta-Lactam Antibiotic PBP Penicillin-Binding Proteins (PBPs) Beta_Lactam->PBP Inhibits PBP2a Penicillin-Binding Protein 2a (PBP2a) Beta_Lactam->PBP2a Low Affinity Cell_Wall_Synthesis Cell Wall Synthesis PBP->Cell_Wall_Synthesis Cell_Lysis Cell Lysis Cell_Wall_Synthesis->Cell_Lysis mecA_gene mecA gene mecA_gene->PBP2a Encodes Resistant_Cell_Wall_Synthesis Resistant Cell Wall Synthesis PBP2a->Resistant_Cell_Wall_Synthesis Survival Bacterial Survival Resistant_Cell_Wall_Synthesis->Survival

Caption: Mechanism of beta-lactam resistance in MRSA.

References

Comparative Analysis of "Antibacterial Agent 80" and Established 80S Ribosome Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A detailed comparative guide for researchers, scientists, and drug development professionals.

This publication provides a comprehensive comparative analysis of "Antibacterial Agent 80," a novel quinazoline derivative, alongside well-characterized 80S ribosome inhibitors: Cycloheximide, Homoharringtonine, and Anisomycin. This guide is intended to serve as a valuable resource for researchers in the fields of antibacterial drug discovery and molecular biology, offering a side-by-side look at the available data and experimental methodologies for evaluating such compounds.

Disclaimer: It is critical to note that the available data for "this compound" (also referred to as compound 20 in foundational research) pertains to its antibacterial activity, measured by Minimum Inhibitory Concentration (MIC). This differs from the data for the established inhibitors, which is presented as the half-maximal inhibitory concentration (IC50) for in vitro protein synthesis. A direct comparison of these values is not scientifically valid as they represent different biological endpoints. This guide presents the data separately to maintain accuracy and provides hypothetical experimental protocols for evaluating the 80S inhibitory potential of "this compound."

Data Presentation

The following tables summarize the available quantitative data for "this compound" and the known 80S inhibitors.

Table 1: Antibacterial Activity of this compound (Compound 20)

Bacterial StrainMinimum Inhibitory Concentration (MIC) in µg/mL
Staphylococcus aureus Newman4
Staphylococcus aureus (MRSA)8
Enterococcus faecalis (VRE)16
Streptococcus pneumoniae4

Data extracted from "Novel 2,4-disubstituted quinazoline analogs as antibacterial agents with improved cytotoxicity profile: Modification of the benzenoid part".

Table 2: In Vitro Protein Synthesis Inhibition by Known 80S Inhibitors

CompoundTargetIC50 (Protein Synthesis)
Cycloheximide80S Ribosome (E-site)532.5 nM[1]
Homoharringtonine80S Ribosome (A-site)~20 nM[2]
Anisomycin80S Ribosome (Peptidyl transferase center)0.192 - 0.233 µM[3][4]

Experimental Protocols

Detailed methodologies for key comparative experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a bacterium.

1. Preparation of Bacterial Inoculum: a. A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Mueller-Hinton Broth). b. The culture is incubated at 37°C with agitation until it reaches the mid-logarithmic phase of growth. c. The bacterial suspension is diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

2. Preparation of Antibacterial Agent Dilutions: a. "this compound" is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. b. A series of twofold dilutions of the stock solution are prepared in the broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation: a. Each well of the microtiter plate containing the diluted antibacterial agent is inoculated with the prepared bacterial suspension. b. Positive (no antibacterial agent) and negative (no bacteria) control wells are included. c. The plate is incubated at 37°C for 18-24 hours.

4. Determination of MIC: a. The MIC is determined as the lowest concentration of the antibacterial agent at which there is no visible growth of the bacterium.

Protocol 2: In Vitro Translation Inhibition Assay

This protocol measures the ability of a compound to inhibit protein synthesis in a cell-free system.

1. Preparation of Cell-Free Lysate: a. Rabbit reticulocyte lysate or wheat germ extract, which contain all the necessary components for translation, is used. b. The lysate is treated with micrococcal nuclease to degrade endogenous mRNA.

2. In Vitro Translation Reaction: a. A reaction mixture is prepared containing the cell-free lysate, a reporter mRNA (e.g., luciferase mRNA), amino acids (including a radiolabeled amino acid like [35S]-methionine), and an energy source (ATP and GTP). b. The test compound ("this compound" or known inhibitors) is added to the reaction mixture at various concentrations. A control reaction with no inhibitor is also prepared.

3. Incubation: a. The reaction mixtures are incubated at 30°C for a specified time (e.g., 60-90 minutes) to allow for protein synthesis.

4. Measurement of Protein Synthesis: a. The amount of newly synthesized protein is quantified. If a radiolabeled amino acid is used, this can be done by measuring the incorporation of radioactivity into the protein product using scintillation counting. If a luciferase reporter is used, the luminescence is measured.

5. Calculation of IC50: a. The percentage of inhibition of protein synthesis is calculated for each concentration of the test compound relative to the no-inhibitor control. b. The IC50 value, the concentration of the compound that inhibits 50% of protein synthesis, is determined by plotting the percentage of inhibition against the compound concentration.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the comparative study of these agents.

G cluster_workflow Experimental Workflow for Comparative Analysis A Prepare Stock Solutions (this compound & Known Inhibitors) B Antibacterial Activity Assay (MIC Determination) A->B C In Vitro Translation Assay (IC50 Determination) A->C D Data Analysis & Comparison B->D C->D

Caption: Workflow for the comparative analysis of antibacterial and protein synthesis inhibitory activities.

G cluster_ribosome Simplified Model of the 80S Ribosome and Inhibitor Binding Sites ribosome P-site 80S Ribosome E-site Peptidyl Transferase Center A-site cycloheximide Cycloheximide cycloheximide->ribosome:e Inhibits translocation homoharringtonine Homoharringtonine homoharringtonine->ribosome:as Prevents tRNA binding anisomycin Anisomycin anisomycin->ribosome:ptc Inhibits peptide bond formation

Caption: Binding sites of known inhibitors on the 80S ribosome.

References

Benchmarking "Antibacterial Agent 80": A Comparative Analysis Against Commercial Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against antimicrobial resistance, the evaluation of novel therapeutic candidates is paramount. This guide provides a comprehensive benchmark analysis of "Antibacterial Agent 80," a novel 2,4-disubstituted quinazoline analog, against established commercial antibiotics. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of this compound's potential.

Executive Summary

"this compound" (hereafter referred to as Compound 12, as designated in the primary research) demonstrates promising in vitro activity against a panel of Gram-positive bacteria, including strains of Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. This comparison guide synthesizes the available data on Compound 12 and contextualizes its performance against commonly used antibiotics such as Vancomycin, Linezolid, Penicillin, and Ampicillin. All data is presented in standardized tables for clear comparison, followed by detailed experimental protocols and visual representations of key concepts.

Data Presentation

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Compound 12 and commercial antibiotics against specific bacterial strains. MIC is a standard measure of the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. Lower MIC values indicate greater potency.

Table 1: Comparative In Vitro Activity (MIC in µg/mL) Against Gram-Positive Bacteria

Microorganism"this compound" (Compound 12)VancomycinLinezolidPenicillinAmpicillin
Staphylococcus aureus Newman2-41-2[1][2][3][4]2[5]--
Streptococcus pneumoniae DSM-205661-2-0.75[6]≤0.06 - 2[7][8][9]-
Enterococcus faecalis DSM-204784-8-2-4[10]-0.5-8[6][11]

Note: The MIC values for "this compound" (Compound 12) are presented as a range based on the reported 2-4 fold improvement in activity compared to a parent compound. Specific values from the primary research paper were not publicly available. The MIC values for commercial antibiotics are compiled from various sources and may involve different testing methodologies, which can influence results. Direct comparison should be made with caution.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on established standards in antimicrobial susceptibility testing.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is a standardized procedure for determining the MIC of an antimicrobial agent.

  • Materials:

    • Mueller-Hinton Broth (MHB), cation-adjusted

    • 96-well microtiter plates

    • Bacterial inoculum standardized to 0.5 McFarland turbidity

    • "this compound" (Compound 12) and commercial antibiotic stock solutions

    • Sterile diluents

  • Procedure:

    • Prepare serial two-fold dilutions of each antimicrobial agent in MHB in the wells of a 96-well plate.

    • Dilute the standardized bacterial inoculum to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

    • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

In Vivo Efficacy Model (Murine Sepsis Model)

This animal model is used to assess the in vivo efficacy of an antibacterial agent.

  • Animal Model:

    • Male or female BALB/c mice, 6-8 weeks old.

  • Procedure:

    • Induce a systemic infection by intraperitoneal (IP) injection of a lethal dose of the challenge organism (e.g., Staphylococcus aureus).

    • At a predetermined time post-infection (e.g., 1 hour), administer the test compounds ("this compound" or commercial antibiotics) via a relevant route (e.g., intravenous or oral).

    • A control group receives a vehicle-only treatment.

    • Monitor the survival of the mice over a period of 7-14 days.

    • The efficacy of the treatment is determined by the percentage of surviving mice compared to the control group.

Mandatory Visualizations

Diagram 1: General Mechanism of Action - Inhibition of Bacterial Protein Synthesis

Many antibiotics, including some against which "this compound" is benchmarked, function by inhibiting protein synthesis, a critical process for bacterial survival.

G cluster_ribosome Bacterial Ribosome (70S) 50S_Subunit 50S_Subunit Growing_Polypeptide_Chain Growing_Polypeptide_Chain 50S_Subunit->Growing_Polypeptide_Chain Catalyzes Peptide Bond 30S_Subunit 30S_Subunit mRNA mRNA mRNA->30S_Subunit Binds to tRNA tRNA tRNA->50S_Subunit Brings Amino Acid Antibiotic Antibiotic Antibiotic->50S_Subunit Inhibits Antibiotic->30S_Subunit Inhibits G Start Start Prepare_Antibiotic_Dilutions Prepare Serial Dilutions of Antibacterial Agent Start->Prepare_Antibiotic_Dilutions Standardize_Inoculum Standardize Bacterial Inoculum (0.5 McFarland) Start->Standardize_Inoculum Inoculate_Plates Inoculate Microtiter Plates Prepare_Antibiotic_Dilutions->Inoculate_Plates Standardize_Inoculum->Inoculate_Plates Incubate Incubate at 35-37°C for 16-20 hours Inoculate_Plates->Incubate Read_Results Read MIC (Lowest Concentration with No Visible Growth) Incubate->Read_Results End End Read_Results->End G In_Vitro_Activity Potent In Vitro Activity (Low MIC) In_Vivo_Efficacy Efficacy in Animal Models (e.g., Murine Sepsis) In_Vitro_Activity->In_Vivo_Efficacy Favorable_Pharmacokinetics Favorable Pharmacokinetics/ Pharmacodynamics (PK/PD) In_Vivo_Efficacy->Favorable_Pharmacokinetics Safety_Profile Acceptable Safety Profile (Low Toxicity) Favorable_Pharmacokinetics->Safety_Profile Clinical_Candidate Potential Clinical Candidate Safety_Profile->Clinical_Candidate

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.